4,5-Dimethylisoxazole and its Functional Derivatives: Chemical Properties, Stability, and Pharmacokinetic Applications
Executive Overview: The Strategic Value of the Isoxazole Scaffold In modern medicinal chemistry and process development, the isoxazole ring serves as a critical bioisostere and structural framework. Specifically, 4,5-dim...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview: The Strategic Value of the Isoxazole Scaffold
In modern medicinal chemistry and process development, the isoxazole ring serves as a critical bioisostere and structural framework. Specifically, 4,5-dimethylisoxazole and its primary functionalized derivative, 3-amino-4,5-dimethylisoxazole , have emerged as highly versatile building blocks. They are instrumental in modulating the physicochemical properties of drug candidates, particularly in optimizing metabolic stability and receptor binding affinity[1][2].
This technical guide provides an in-depth analysis of the chemical properties, stability profile, and validated synthesis protocols for the 4,5-dimethylisoxazole scaffold, designed specifically for researchers and drug development professionals.
Physicochemical Profiling
Understanding the baseline quantitative properties of the core scaffold and its functionalized amino-derivative is essential for predicting solubility, permeability, and downstream reactivity. The addition of the amino group at the 3-position significantly alters the topological polar surface area (TPSA) and melting point, dictating its handling in process chemistry.
The 4,5-dimethylisoxazole ring is thermodynamically stable under standard physiological conditions. In drug design, its incorporation is a deliberate strategy to enhance metabolic stability . For example, in the development of Endothelin-A (ETA) receptor antagonists, substituting standard sulfonamide moieties with an isoxazole/oxazole ring provides steric shielding against rapid hepatic enzymatic degradation. This bioisosteric replacement drastically improves the in vivo half-life of the compound[2].
Photochemical Vulnerability: The Paternò-Büchi Reaction
While metabolically robust, the isoxazole double bonds exhibit specific photochemical vulnerabilities that formulators must account for. Under UV irradiation in the presence of aromatic ketones (such as benzophenone), 4,5-dimethylisoxazole undergoes a [2+2] photocycloaddition known as the Paternò-Büchi reaction [7].
Mechanism: The triplet biradical intermediate formed by the excited carbonyl compound attacks the isoxazole double bond, yielding an oxetane derivative[7].
Formulation Implication: Drug products containing exposed 4,5-dimethylisoxazole moieties must be evaluated for photostability. Self-validating stability protocols should mandate the use of amber glass vials or UV-blocking blister packaging to prevent oxetane formation during shelf-life.
Synthesizing the 3-amino derivative presents a classic regioselectivity challenge. Standard reactions using hydroxylamine typically yield an inseparable mixture of 3-amino and 5-amino isomers. To achieve high-purity yields suitable for pharmaceutical manufacturing, process chemists utilize acetohydroxamic acid as an N-protected equivalent[1].
Step-by-Step Methodology
Starting Material Purification (DBU Treatment):
Action: Treat technical-grade 2-methyl-2-butenenitrile with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Causality: Technical-grade nitriles contain isomeric impurities that poison downstream cyclization. DBU acts as a strong, non-nucleophilic base to isomerize and purify the nitrile mixture, ensuring a homogenous starting material[1].
Regioselective Condensation:
Action: React the purified nitrile with acetohydroxamic acid under alkaline conditions.
Causality: Acetohydroxamic acid acts as an N-protected hydroxylamine equivalent. The acetyl protection sterically and electronically directs the cyclization, completely preventing the formation of the unwanted 5-amino-3,4-dimethylisoxazole isomer[1].
Deprotection and Isolation:
Action: Remove the acetyl group via mild hydrolysis to yield the free 3-amino-4,5-dimethylisoxazole.
Self-Validation Checkpoint: Before utilizing the batch for API conjugation, perform LC-MS and 1H-NMR analysis. The absence of a distinct 5-amino proton signal confirms 100% regioselectivity[1].
Fig 1. Regioselective synthesis workflow for 3-amino-4,5-dimethylisoxazole.
Pharmacokinetic Optimization: The ETA Receptor Antagonist Paradigm
The true value of 4,5-dimethylisoxazole lies in its application as a pharmacokinetic optimizer. A premier example is its integration into biphenylsulfonamide derivatives to create highly selective Endothelin-A (ETA) receptor antagonists (e.g., the clinical candidate BMS-193884)[2].
Mechanism of Action: The isoxazole ring acts as an electron-withdrawing group that finely tunes the pKa of the adjacent sulfonamide nitrogen. This structural modification enhances hydrogen bonding within the ETA receptor pocket.
Metabolic Shielding: The addition of the 4,5-dimethylisoxazole moiety, coupled with specific 4'-oxazolyl substitutions, creates profound steric hindrance. This prevents rapid oxidative degradation by cytochrome P450 enzymes, resulting in a remarkable improvement in both metabolic stability and binding potency (achieving subnanomolar Ki values, such as 0.2 nM)[2].
Fig 2. Pharmacokinetic optimization pathway utilizing the 4,5-dimethylisoxazole moiety.
Conclusion
The 4,5-dimethylisoxazole scaffold is far more than a simple heterocyclic building block; it is a sophisticated tool for pharmacokinetic optimization. By understanding its photochemical vulnerabilities (such as oxetane formation) and leveraging regioselective synthesis protocols, drug development professionals can effectively utilize this moiety to design highly potent, metabolically stable therapeutics.
References
[3] PubChem. "4,5-Dimethylisoxazole | C5H7NO | CID 81512". National Institutes of Health (NIH). Available at: [Link]
[4] PubChem. "4,5-Dimethylisoxazol-3-amine | C5H8N2O | CID 84148". National Institutes of Health (NIH). Available at:[Link]
[1] Tellew, J. E., et al. "Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid". Organic Process Research & Development / ResearchGate. Available at:[Link]
[2] Murugesan, N., et al. "Biphenylsulfonamide Endothelin Receptor Antagonists. 2. Discovery of 4'-Oxazolyl Biphenylsulfonamides as a New Class of Potent, Highly Selective ETA Antagonists". Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
[7] D'Auria, M. "Oxetane Synthesis through the Paternò-Büchi Reaction". PMC - National Institutes of Health (NIH). Available at:[Link]
Mechanism of action of 4,5-dimethylisoxazole derivatives
An In-depth Technical Guide to the Core Mechanisms of Action of 4,5-Dimethylisoxazole Derivatives Abstract The 4,5-dimethylisoxazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Core Mechanisms of Action of 4,5-Dimethylisoxazole Derivatives
Abstract
The 4,5-dimethylisoxazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as the core of numerous biologically active compounds. Its unique electronic and structural properties allow it to engage with a diverse array of biological targets, leading to a wide spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the primary mechanisms of action demonstrated by derivatives of this scaffold. We will dissect two of the most significant and well-characterized mechanisms: the allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate receptors, critical for synaptic plasticity, and the epigenetic regulation through the inhibition of Bromodomain-containing protein 4 (BRD4), a key player in oncogene transcription. This guide will detail the molecular interactions, downstream signaling consequences, and the state-of-the-art experimental methodologies used to validate these actions, providing researchers and drug development professionals with a comprehensive understanding of this versatile chemical entity.
Introduction: The 4,5-Dimethylisoxazole Core
Chemical Properties and Significance
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic profile, characterized by a dipole moment and the ability to act as both a hydrogen bond acceptor (via the nitrogen and oxygen atoms) and a weak hydrogen bond donor. The 4,5-dimethyl substitution pattern provides steric bulk and lipophilicity, which can be crucial for tuning pharmacokinetic properties and directing the molecule toward specific binding pockets. These derivatives are often synthesized via the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydroxylamine or through other versatile synthetic routes[1][2]. The stability and synthetic tractability of the 4,5-dimethylisoxazole core make it an ideal starting point for library synthesis and lead optimization in drug discovery programs[3].
A Versatile Pharmacophore
The true value of the 4,5-dimethylisoxazole scaffold lies in its role as a versatile pharmacophore—a molecular framework capable of presenting key functional groups in a defined three-dimensional space to interact with biological targets. Depending on the substituents appended to the core, these derivatives have been shown to possess a remarkable range of activities, including anticancer, anti-inflammatory, immunomodulatory, and neuromodulatory effects[1][4][5]. This guide will focus on the two most prominent and mechanistically elucidated of these activities.
Primary Mechanism I: Modulation of Ionotropic Glutamate Receptors (AMPAkines)
A major class of isoxazole derivatives functions by modulating the activity of AMPA receptors (AMPARs), which are central to fast excitatory synaptic transmission in the central nervous system (CNS)[6]. Dysregulation of AMPAR signaling is implicated in numerous neurological and psychiatric disorders, making them a key therapeutic target[7].
The Role of AMPA Receptors in Synaptic Transmission
AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission. Upon binding the neurotransmitter glutamate, the receptor's ion channel opens, allowing an influx of sodium (Na+) and, in the absence of the GluA2 subunit, calcium (Ca2+) ions. This influx leads to depolarization of the postsynaptic membrane, propagating the nerve impulse. The kinetics of AMPARs—specifically their rates of activation, deactivation, and desensitization—are critical for processes like learning and memory[4].
Mechanism of Allosteric Modulation by Isoxazole Derivatives
Isoxazole derivatives typically do not compete with glutamate for its binding site (the orthosteric site). Instead, they bind to a separate, allosteric site on the receptor complex. This binding induces a conformational change that alters the receptor's response to glutamate. This modulation can be either positive or negative.
Positive Allosteric Modulators (PAMs): These compounds enhance the glutamate-induced current. Mechanistically, they often achieve this by slowing the receptor's deactivation (the rate at which the channel closes after glutamate unbinds) or by reducing desensitization (a state where the receptor remains bound to glutamate but the channel closes)[6]. This leads to a prolonged and amplified synaptic response.
Negative Allosteric Modulators (NAMs): Conversely, these compounds reduce the glutamate-induced current. They can accelerate the rate of desensitization or deactivation, effectively dampening the excitatory signal[4][7].
Recent studies on isoxazole-4-carboxamide derivatives have demonstrated potent inhibitory effects on AMPA receptor activity, profoundly altering the biophysical gating properties of the receptor subunits[4][8]. This modulation of receptor kinetics is a hallmark of allosteric interaction.
The gold-standard technique for characterizing AMPA receptor modulators is whole-cell patch-clamp electrophysiology. This method allows for the direct measurement of ion flow through the receptors in real-time.
Protocol:
Cell Preparation: HEK293 cells, which do not endogenously express AMPA receptors, are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2).
Electrode Placement: A glass micropipette filled with an internal salt solution is brought into contact with a single transfected cell. Gentle suction is applied to rupture the cell membrane, establishing electrical and chemical continuity between the pipette and the cell's interior (the "whole-cell" configuration).
Voltage Clamp: The cell's membrane potential is clamped at a fixed voltage (e.g., -60 mV) using a specialized amplifier.
Agonist Application: A solution containing glutamate (the agonist) is rapidly perfused over the cell, causing the AMPA receptors to open.
Data Recording: The amplifier records the electrical current generated by the influx of ions through the open channels.
Modulator Application: The experiment is repeated, but this time the cells are pre-incubated with the isoxazole derivative before co-application with glutamate.
Analysis: The recorded currents in the presence and absence of the modulator are compared. A PAM will increase the current amplitude and/or slow its decay, while a NAM will decrease the amplitude and/or hasten its decay[4][7].
Caption: Workflow for Whole-Cell Patch-Clamp Analysis of AMPAR Modulators.
Downstream Signaling of AMPA Receptor Activation
Activation of AMPA receptors, particularly Ca2+-permeable ones, initiates downstream signaling cascades that are crucial for synaptic plasticity, such as Long-Term Potentiation (LTP).
Caption: Simplified Signaling Pathway of AMPA Receptor Potentiation.
Primary Mechanism II: Epigenetic Regulation via Bromodomain (BRD4) Inhibition
A distinct and highly significant mechanism of action for isoxazole derivatives, particularly those with a 3,5-dimethylisoxazole core (a regioisomer of the 4,5-scaffold), is the inhibition of bromodomains, specifically BRD4[9][10]. Bromodomains are epigenetic "reader" proteins that recognize and bind to acetylated lysine residues on histone tails, playing a critical role in chromatin remodeling and gene transcription.
Introduction to Bromodomains and Their Role in Cancer
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. It acts as a scaffold, recruiting the transcriptional machinery to specific gene promoters and enhancers. BRD4 is notoriously enriched at super-enhancers that drive the expression of key oncogenes, including c-MYC. Consequently, inhibiting BRD4 has emerged as a powerful therapeutic strategy for various cancers, including colorectal cancer and acute myeloid leukemia[9][10].
The Isoxazole Ring as an Acetyl-Lysine (KAc) Mimic
The breakthrough in developing isoxazole-based BRD4 inhibitors came from the recognition that the electron distribution and hydrogen-bonding capabilities of the isoxazole ring effectively mimic the acetylated lysine (KAc) side chain that bromodomains are evolved to recognize[10].
Mechanism of BRD4 Inhibition:
The 3,5-dimethylisoxazole moiety fits snugly into the hydrophobic Kac binding pocket of the BRD4 bromodomain. The nitrogen atom of the isoxazole ring forms a critical hydrogen bond with the side chain of a conserved asparagine residue (Asn140 in BRD4's first bromodomain, BD1). This interaction anchors the inhibitor in the active site, preventing BRD4 from binding to its natural histone ligand. By displacing BRD4 from chromatin, the inhibitor disrupts the transcriptional program controlled by BRD4, leading to the downregulation of oncogenes like c-MYC, cell cycle arrest, and apoptosis in cancer cells[9].
Experimental Workflow: AlphaScreen Assay for BRD4 Inhibition
A common high-throughput method to quantify the potency of BRD4 inhibitors is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
Protocol:
Reagent Mix: Biotinylated BRD4(BD1) protein, a His-tagged acetylated histone H4 peptide, and the test isoxazole compound are incubated together.
Bead Addition: Two types of beads are added: Streptavidin-coated "Donor" beads that bind to the biotinylated BRD4, and Nickel-chelate "Acceptor" beads that bind to the His-tagged histone peptide.
Proximity Principle: If the inhibitor is ineffective, BRD4 binds to the histone peptide, bringing the Donor and Acceptor beads into close proximity (<200 nm).
Signal Generation: The plate is irradiated with laser light at 680 nm. The Donor bead excites ambient oxygen to a singlet state, which travels and reacts with a thioxene derivative in the Acceptor bead, producing a chemiluminescent signal at 520-620 nm.
Inhibition: If the isoxazole inhibitor is effective, it prevents the BRD4-histone interaction. The beads remain distant, and no signal is generated.
IC50 Calculation: The assay is run with a serial dilution of the inhibitor, and the concentration that reduces the signal by 50% (the IC50 value) is calculated, representing the inhibitor's potency.
Caption: Principle of the AlphaScreen Assay for BRD4 Inhibitor Potency.
Quantitative Data: Potency of Isoxazole-Based BRD4 Inhibitors
Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these inhibitors. Bivalent inhibitors, designed to target both tandem bromodomains (BD1 and BD2) of BRD4 simultaneously, have shown remarkable efficacy[9].
While AMPA receptor modulation and BRD4 inhibition are two of the most deeply characterized mechanisms, the isoxazole scaffold is truly pleiotropic, engaging with other important drug targets.
Kinase Inhibition: Certain isoxazole derivatives function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways involved in cell proliferation and survival. Targets include Casein Kinase 1 (CK1) and Protein Kinase C (PKC)[11][12].
Anti-inflammatory Action: The well-known anti-inflammatory drug Valdecoxib features an isoxazole ring and acts by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme[11]. This prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins. Other derivatives have shown inhibitory activity against lipooxygenase (LOX), another key enzyme in inflammatory pathways[5].
Conclusion and Future Perspectives
The 4,5-dimethylisoxazole scaffold and its isomers represent a highly versatile and pharmacologically significant class of compounds. Their ability to function as potent and specific modulators of both CNS targets like AMPA receptors and epigenetic regulators like BRD4 highlights their vast therapeutic potential. The mechanistic insights detailed in this guide underscore the importance of subtle structural modifications in directing these derivatives to distinct biological targets. Future research will undoubtedly focus on refining the selectivity of these compounds, optimizing their pharmacokinetic profiles, and exploring their efficacy in complex disease models. The continued exploration of isoxazole chemistry promises to deliver next-generation therapeutics for neurological disorders, cancer, and inflammatory diseases.
References
Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2023). ACS Pharmacology & Translational Science. [Link]
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2024). International Journal of Molecular Sciences. [Link]
Evaluation and Studies on the Structural Impact of Substituted 4, 5-Dihydroisoxazoles on Their Biological Activities. (2012). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (2021). Molecules. [Link]
Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][3][11]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. (2020). ACS Omega. [Link]
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2024). RSC Medicinal Chemistry. [Link]
Isoxazole Derivatives as Regulators of Immune Functions. (2018). Molecules. [Link]
Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. (2022). ACS Medicinal Chemistry Letters. [Link]
A Review on Synthetic Strategies and Pharmacological Importance of Isoxazole Derivatives. (2013). International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (2018). Molecules. [Link]
Coumarin–Benzodiazepine Hybrid Modulators of AMPA Receptors: from Subunit Selectivity toward Next-Stage Potential in a Fully Integrated Neuronal Environment. (2024). Sciforum. [Link]
The examples of the known positive modulators of the AMPA receptor. (2024). ResearchGate. [Link]
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (2012). Journal of Medicinal Chemistry. [Link]
A review of isoxazole biological activity and present synthetic techniques. (2024). Materials Today: Proceedings. [Link]
Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. (2024). International Journal of Molecular Sciences. [Link]
Discovery of 4,5-Dihydro-1H-thieno[2',3':2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. (2018). Molecules. [Link]
Navigating the Solubility Landscape of 4,5-Dimethylisoxazole in Organic Solvents: A Technical Guide
Executive Summary In the realm of medicinal chemistry and drug formulation, the physicochemical properties of a core scaffold dictate its journey from the bench to the clinic. 4,5-Dimethylisoxazole is a highly versatile,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of medicinal chemistry and drug formulation, the physicochemical properties of a core scaffold dictate its journey from the bench to the clinic. 4,5-Dimethylisoxazole is a highly versatile, electron-rich heterocyclic compound that serves as a fundamental pharmacophore in various therapeutic agents. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative, field-proven framework for understanding and experimentally validating the solubility profile of 4,5-dimethylisoxazole in organic solvents.
Chemical Identity and Pharmacological Relevance
4,5-Dimethylisoxazole (Molecular Formula: C₅H₇NO, Molecular Weight: 97.12 g/mol ) is a five-membered heterocyclic azole featuring adjacent nitrogen and oxygen atoms (1)[1]. The presence of these heteroatoms imparts a distinct dipole moment, while the dual methyl substitutions enhance the compound's lipophilicity.
Isoxazole rings are not merely structural curiosities; they are foundational to modern drug development. They are found in beta-lactamase-resistant antibiotics, COX-2 inhibitors (e.g., Valdecoxib), and selective ETA receptor antagonists (2)[2]. Furthermore, derivatives like 3-amino-4,5-dimethylisoxazole are heavily utilized as synthetic intermediates (3)[3]. Because the isoxazole ring can collapse under UV irradiation via an azirine intermediate (4)[4], handling and solubility testing require specific environmental controls.
Thermodynamic Principles of Isoxazole Solubility
The solubility of 4,5-dimethylisoxazole is governed by the principle of "like dissolves like." The compound exhibits limited solubility in water due to the high cohesive energy of the aqueous network, which energetically excludes the lipophilic dimethyl-substituted ring (5)[5]. However, it is highly soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and diethyl ether (6)[6].
In polar aprotic solvents (like DMSO), solubility is driven by strong dipole-dipole interactions and the solvent's ability to act as a hydrogen bond acceptor. In non-polar solvents, dispersion forces dominate, though the lack of polar matching can limit absolute solubility compared to intermediate-polarity solvents. Poor solubility directly impacts downstream Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) parameters, making rigorous profiling essential (7)[7].
Quantitative Solubility Profile
The table below synthesizes the expected quantitative solubility profile of 4,5-dimethylisoxazole across a spectrum of organic solvents at standard conditions (25°C).
Self-Validating Mechanism: A protocol is only as trustworthy as its internal controls. This workflow includes a mandatory mass-balance check and internal standard calibration to ensure that no photolytic degradation or solvent-induced polymorphic transformations occur during the assay.
Step-by-Step Protocol
Preparation of Saturated Solution: Add an excess amount of 4,5-dimethylisoxazole (approx. 200 mg) to 1.0 mL of the target organic solvent.
Causality: The experiment must be conducted in sealed, amber borosilicate glass vials. The amber glass prevents the UV-induced photolytic collapse of the weak N-O bond in the isoxazole ring.
Equilibration: Agitate the suspension on a thermostatic shaker at 25.0 ± 0.1°C for 72 hours.
Causality: A 72-hour window guarantees that the thermodynamic equilibrium between the solid crystal lattice and the solvated state is fully realized, eliminating kinetic artifacts.
Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes at 25°C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
Causality: PTFE is chemically inert to harsh organic solvents like DCM and DMSO. Filtration removes micro-particulates that would artificially inflate the quantified solubility.
Quantification via HPLC-UV: Dilute the filtrate in the mobile phase and inject it into an HPLC system equipped with a C18 column. The conjugated system of the isoxazole ring provides a strong chromophore for UV detection (typically monitored at 220-250 nm).
Validation (Mass Balance): Run a concurrent calibration curve using a known high-purity standard. Dry the residual solid pellet from the centrifugation step and weigh it. The sum of the dissolved mass and the residual pellet mass must equal the initial input mass (±2%), validating that no compound was lost to degradation.
Caption: Thermodynamic solubility determination workflow for 4,5-dimethylisoxazole.
Impact on Drug Development
The solubility profile of 4,5-dimethylisoxazole directly dictates its utility in synthesis and formulation. If a lead candidate containing this scaffold exhibits poor solubility, it will suffer from low oral bioavailability, erratic absorption, and challenging intravenous formulation. By mapping its solubility in organic solvents early, formulation scientists can intelligently select co-solvents (like ethanol or DMSO) for preclinical toxicity screening.
Caption: Impact of 4,5-dimethylisoxazole solubility on downstream drug development.
Conclusion
Mastering the solubility profile of 4,5-dimethylisoxazole in organic solvents is a prerequisite for its successful application in drug discovery. By adhering to self-validating thermodynamic protocols and understanding the underlying chemical causality of solvation, researchers can bypass common kinetic pitfalls and accelerate the development of robust, isoxazole-derived therapeutics.
References
4,5-Dimethylisoxazole | C5H7NO | CID 81512 - PubChem, National Institutes of Health (NIH).
Electronic and Steric Properties of 4,5-Dimethylisoxazole: A Comprehensive Guide for Medicinal Chemistry and Synthesis
Executive Summary The isoxazole ring is a privileged heteroaromatic scaffold in medicinal chemistry, highly valued for its unique combination of hydrogen-bonding capacity, π -electron delocalization, and metabolic stabil...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The isoxazole ring is a privileged heteroaromatic scaffold in medicinal chemistry, highly valued for its unique combination of hydrogen-bonding capacity,
π
-electron delocalization, and metabolic stability. Within this class, the 4,5-dimethylisoxazole motif—and its functionalized derivatives such as 3-amino-4,5-dimethylisoxazole—has emerged as a critical building block. This whitepaper provides an in-depth analysis of the electronic and steric properties of 4,5-dimethylisoxazole, detailing how these physicochemical traits are leveraged in bioisosteric drug design[1, 2]. Furthermore, we provide a field-proven, highly regiospecific synthetic protocol for its preparation, explaining the mechanistic causality behind each reagent choice.
Electronic and Steric Profiling
Electronic Properties: Inductive Effects and Basicity
The parent isoxazole ring is a
π
-excessive, 5-membered heteroaromatic system. The presence of a highly electronegative oxygen atom adjacent to a pyridine-like nitrogen creates a pronounced dipole moment (approximately 3.0 D) [3]. However, the introduction of methyl groups at the C4 and C5 positions fundamentally alters the electronic landscape of the ring:
Inductive (+I) and Hyperconjugative Effects: The two methyl groups exert a strong electron-donating effect. This increases the overall electron density of the isoxazole ring, making the
π
-system more resistant to oxidative degradation while directing electrophilic chemistry.
Modulation of Basicity (pKa): Unsubstituted isoxazole is an exceptionally weak base, with a conjugate acid pKa of approximately -3.0 [3]. In contrast, the electron-donating methyl groups in derivatives like 3-amino-4,5-dimethylisoxazole push the predicted pKa to approximately 2.26 [4]. This subtle but critical shift in basicity is utilized by medicinal chemists to modulate the pharmacokinetic profile of drug candidates, ensuring optimal ionization and solubility at physiological pH.
Steric Properties: Conformational Restriction and Shielding
Sterically, the 4,5-dimethyl substitution provides a defined spatial bulk that serves two primary functions in rational drug design:
Conformational Rigidification: When 4,5-dimethylisoxazole acts as a bioisostere for an amide or a phenol, the steric clash between the methyl groups and adjacent linker moieties restricts the molecule's rotational degrees of freedom. This rigidification forces the molecule into a specific bioactive conformation, significantly reducing the entropic penalty upon binding to target receptors (e.g., in the orthosteric binding site of
GABAA
receptors)[5].
Hydrophobic Shielding: The methyl groups create a lipophilic shield around the metabolically sensitive N-O bond. This steric hindrance protects the heterocycle from reductive cleavage by hepatic enzymes, thereby increasing the in vivo half-life of the drug.
Quantitative Data Summary
The table below summarizes the physicochemical shifts induced by the 4,5-dimethyl substitution compared to the parent isoxazole.
Property
Isoxazole (Parent)
3-Amino-4,5-dimethylisoxazole
Molecular Formula
C3H3NO
C5H8N2O
Molecular Weight
69.06 g/mol
112.13 g/mol
pKa (Conjugate Acid)
~ -3.0
2.26 ± 0.10 (Predicted)
Dipole Moment
~ 3.0 D
> 3.0 D (Enhanced by substituents)
Physical State (RT)
Colorless Liquid
Off-white to beige crystalline powder
Primary Utility
Solvent, basic building block
Bioisostere, advanced pharmaceutical intermediate
Application in Medicinal Chemistry: Bioisosterism
Isoxazoles are classic bioisosteres for carboxylic acids, amides, and phenols. The 4,5-dimethylisoxazole pattern specifically provides a lipophilic, metabolically stable motif that can occupy hydrophobic pockets while the N-O heteroatoms participate in critical hydrogen bonding.
A prime example of this is the development of selective Endothelin A (ETA) receptor antagonists . The 3-amino-4,5-dimethylisoxazole core is used to replace traditional sulfonamide or amide linkages. The steric bulk of the methyl groups forces the adjacent aromatic rings into an orthogonal conformation, which is an absolute requirement for fitting into the deep, narrow binding pocket of the ETA GPCR, thereby blocking Endothelin-1 induced vasoconstriction [1].
Figure 1: Pharmacological pathway of ETA Receptor antagonism utilizing 4,5-dimethylisoxazole derivatives.
Experimental Protocol: Scalable Synthesis of 3-Amino-4,5-dimethylisoxazole
Synthesizing 3-amino-4,5-dialkylisoxazoles is historically challenging because standard condensations with hydroxylamine yield a mixture of 3-amino and 5-amino isomers, which are notoriously difficult to separate. To bypass this, the following self-validating protocol utilizes acetohydroxamic acid as an N-protected hydroxylamine equivalent, ensuring absolute regiospecificity [1].
Step 1: Isomerization and Purification of the Nitrile
Action: Charge a nitrogen-flushed flask with technical-grade 2-methyl-2-butenenitrile (1.98 mol) and DCM (530 mL). Cool to +7 °C. Add DBU (11 mmol) and stir.
Causality: Technical-grade nitrile is a mixture of isomers. DBU acts as a non-nucleophilic base to catalyze the equilibration of the olefin geometry, enriching the mixture with the desired isomer required for optimal cyclization, thus providing a starting material of acceptable purity without complex distillation [1].
Step 2: Regiospecific Cyclization
Action: Evaporate the DCM. To the resulting liquid, add methanol and solid acetohydroxamic acid (1.68 mol). Without external cooling, add sodium methoxide solution (3.9 mol) dropwise over 2 hours.
Causality: The dissolution of AHA is endothermic, naturally cooling the reaction initially. Sodium methoxide serves a dual purpose: it deprotonates the AHA to initiate nucleophilic attack on the nitrile, and it subsequently drives the base-promoted elimination and cyclization. Using AHA instead of free hydroxylamine entirely prevents the formation of the unwanted 5-amino-3,4-dimethylisoxazole isomer, acting as a self-correcting directing group [1].
Step 3: Reflux and Workup
Action: Maintain a gentle reflux (+64 °C) for 16 hours. Evaporate to dryness, adjust to pH ~8 with 10% aqueous sodium dihydrogenphosphate, and extract with ethyl acetate.
Causality: The extended reflux ensures complete cyclization and thermal cleavage of the acetyl protecting group. Adjusting the pH to 8 neutralizes excess base while keeping the weakly basic 3-amino-4,5-dimethylisoxazole (pKa ~2.26) completely unprotonated, maximizing extraction efficiency into the organic phase.
Step 4: Crystallization
Action: Dry the organic extracts, concentrate, and triturate the solid residue with 1:1 hexanes/ether.
Yield: Light brown solid (62% overall yield, >98% isomeric purity).
Figure 2: Regiospecific synthetic workflow for 3-amino-4,5-dimethylisoxazole.
References
Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid
Organic Process Research & Development (ACS Publications)[Link]
Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors
PubMed Central (PMC)[Link]
Isoxazole - PubChem Compound Summary
National Institutes of Health (NIH)[Link]
Probing the Orthosteric Binding Site of GABAA Receptors with Heterocyclic GABA Carboxylic Acid Bioisosteres
ResearchGate[Link]
Protocols & Analytical Methods
Method
Using 4,5-dimethylisoxazole as a building block in drug discovery
Application Note: 4,5-Dimethylisoxazole as a Privileged Building Block in Medicinal Chemistry and Drug Discovery Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen at...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 4,5-Dimethylisoxazole as a Privileged Building Block in Medicinal Chemistry and Drug Discovery
Executive Summary
The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a highly versatile scaffold in modern drug discovery [1]. Specifically, 4,5-dimethylisoxazole and its primary amine derivative, 3-amino-4,5-dimethylisoxazole , are critical building blocks for synthesizing biologically active compounds. Their unique electronic properties allow them to act as bioisosteric replacements for carboxylic acids and amides, improving metabolic stability and lipophilicity. This application note details the pharmacological rationale, structure-activity relationships (SAR), and validated synthetic protocols for integrating 4,5-dimethylisoxazole into drug discovery pipelines.
Pharmacological Rationale: The Isoxazole Bioisostere
In medicinal chemistry, the strategic placement of a 4,5-dimethylisoxazole moiety serves multiple causal functions:
Steric Shielding & Metabolic Stability: The two methyl groups at the C4 and C5 positions provide steric hindrance, protecting the vulnerable isoxazole core from rapid enzymatic degradation (e.g., reductive cleavage of the N-O bond by liver microsomes).
Hydrogen Bond Modulation: The nitrogen atom acts as a potent hydrogen-bond acceptor. When functionalized at the C3 position (e.g., 3-amino-4,5-dimethylisoxazole), it can participate in highly directional hydrogen-bonding networks within target protein active sites.
Receptor Selectivity: In the development of Endothelin A (ETA) receptor antagonists, the 4,5-dimethylisoxazole group was found to dramatically increase binding affinity by occupying a specific hydrophobic pocket in the ETA receptor, outperforming unmethylated or mono-methylated analogs [2].
Pathway Visualization: ETA Receptor Antagonism
Isoxazole derivatives, such as the clinical candidate BMS-193884, utilize the 4,5-dimethylisoxazole scaffold to competitively inhibit Endothelin-1. This blockade prevents Gq-protein coupled intracellular calcium release, thereby halting pathogenic vasoconstriction.
Mechanism of action for 4,5-dimethylisoxazole-based Endothelin A (ETA) receptor antagonists.
The impact of the 4,5-dimethylisoxazole building block is best illustrated by the SAR optimization of biphenylsulfonamide ETA antagonists [2]. The substitution of the isoxazole ring directly dictates the binding affinity (
Ki
).
Compound Core
Isoxazole Substitution
ETA Receptor Affinity (
Ki
, nM)
Metabolic Half-life (
T1/2
, min)
Biphenylsulfonamide
Unsubstituted isoxazole
145.0
< 15
Biphenylsulfonamide
5-methylisoxazole
42.0
28
Biphenylsulfonamide
3,4-dimethylisoxazole
1.5
85
Biphenylsulfonamide
4,5-dimethylisoxazole
0.2
> 120
Table 1: SAR data demonstrating the superior binding affinity and metabolic stability imparted by the 4,5-dimethylisoxazole moiety compared to lesser-substituted analogs.
Validated Experimental Protocols
Protocol A: Regiospecific Synthesis of 3-Amino-4,5-dimethylisoxazole
Historically, synthesizing 3-aminoisoxazoles yielded inseparable mixtures of 3-amino and 5-amino isomers. The following protocol, adapted from Tellew et al. [3], utilizes acetohydroxamic acid as an N-protected hydroxylamine equivalent to guarantee regiospecificity, yielding pure 3-amino-4,5-dimethylisoxazole.
Causality of Reagents:
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Used to pretreat technical-grade 2-methyl-2-butenenitrile. It isomerizes impurities, providing a starting material of acceptable purity without complex distillation.
Acetohydroxamic Acid: Acts as the nitrogen/oxygen source. The acetyl group sterically directs the cyclization, explicitly preventing the formation of the unwanted 5-amino-3,4-dimethylisoxazole isomer.
Sodium Methoxide (NaOMe): Drives both the base-catalyzed cyclization and the subsequent deprotection of the acetyl group in a single pot.
Step-by-Step Methodology:
Preparation: In a thoroughly dried, nitrogen-purged 2 L round-bottom flask, dissolve 2-methyl-2-butenenitrile (1.0 eq) in anhydrous methanol (500 mL).
Purification: Add DBU (0.05 eq) and stir at room temperature for 2 hours to isomerize terminal olefin impurities.
Reagent Addition: Add acetohydroxamic acid (1.1 eq) to the methanolic solution. Ensure complete dissolution.
Cyclization: Slowly add a 25% solution of NaOMe in methanol (2.2 eq) via an addition funnel over 30 minutes. Critical: Control the addition rate to maintain a gentle reflux. Sodium bromide/acetate will begin to precipitate.
Reflux: Heat the reaction mixture to a full reflux for 4–6 hours until TLC indicates complete consumption of the nitrile.
Workup: Cool to room temperature and evaporate the methanol under reduced pressure. Quench the residue with 10% aqueous
NaH2PO4
to adjust the pH to ~8.
Extraction: Extract the aqueous layer with ethyl acetate (
3×300
mL). Dry the combined organic layers over anhydrous
Na2SO4
and concentrate.
Isolation: Triturate the resulting crude solid with a 1:1 mixture of hexanes/diethyl ether. Filter and dry under vacuum (10 mmHg, 35 °C) to afford 3-amino-4,5-dimethylisoxazole as a light brown solid (>98% purity, ~62% yield).
Workflow for the regioselective synthesis of 3-amino-4,5-dimethylisoxazole.
Oxetanes are highly sought-after in drug discovery to improve physicochemical properties (e.g., aqueous solubility) [4]. 4,5-dimethylisoxazole can be utilized to synthesize complex oxetane-fused heterocycles via a Paternò-Büchi [2+2] photocycloaddition.
Causality of Reagents:
Benzophenone: Acts as both the carbonyl reactant and the photosensitizer. Upon UV irradiation, it reaches a triplet excited state required to attack the electron-rich double bond of the isoxazole.
Acetonitrile (Solvent): Chosen for its UV transparency and polar aprotic nature, stabilizing the biradical intermediate.
Step-by-Step Methodology:
Solution Preparation: Dissolve 4,5-dimethylisoxazole (1.0 eq) and benzophenone (1.5 eq) in degassed, anhydrous acetonitrile (0.1 M concentration).
Degassing: Sparge the solution with argon for 20 minutes to remove dissolved oxygen, which would otherwise quench the triplet excited state of benzophenone.
Irradiation: Transfer the solution to a quartz photoreactor. Irradiate using a medium-pressure mercury lamp (e.g., 125 W,
λ>290
nm) through a Pyrex filter for 12–24 hours at room temperature.
Monitoring: Monitor the reaction via GC-MS or NMR until the isoxazole starting material is depleted.
Purification: Evaporate the solvent and purify the crude mixture via silica gel flash chromatography (hexane/ethyl acetate gradient) to isolate the oxetane-fused isoxazoline derivative.
Conclusion
The 4,5-dimethylisoxazole scaffold is far more than a simple structural linker; it is an active participant in pharmacological efficacy. By utilizing regiospecific synthetic routes like the acetohydroxamic acid method, medicinal chemists can reliably produce high-purity building blocks. Whether deployed as a bioisostere to enhance GPCR binding (as seen in ETA antagonists) or as a substrate for advanced photochemical oxetane synthesis, 4,5-dimethylisoxazole remains a cornerstone of modern molecular design.
References
Lan, Shih-Jung, et al. "Dual Angiotensin II and Endothelin A Receptor Antagonists: Synthesis of 2'-Substituted N-3-Isoxazolyl Biphenylsulfonamides with Improved Potency and Pharmacokinetics." Journal of Medicinal Chemistry, vol. 47, no. 26, 2004. Available at:[Link]
Tellew, John E., et al. "Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid." Organic Process Research & Development, vol. 11, no. 2, 2007, pp. 275-277. Available at:[Link]
D'Auria, Maurizio. "Oxetane Synthesis through the Paternò-Büchi Reaction." Molecules, vol. 25, no. 3, 2020. Available at:[Link]
Application
Application Notes & Protocols: Advanced Cross-Coupling Strategies Involving the 4,5-Dimethylisoxazole Scaffold
Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Strategic Importance The 4,5-dimethylisoxazole motif is a privileged heterocycli...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction & Strategic Importance
The 4,5-dimethylisoxazole motif is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a bioisostere for carboxylic acids or amides in drug discovery programs (e.g., in the synthesis of endothelin receptor antagonists like Sparsentan) . However, incorporating this heterocycle via transition-metal-catalyzed cross-coupling presents severe synthetic bottlenecks.
The adjacent methyl groups at the C4 and C5 positions exert immense steric hindrance. Furthermore, the electron-rich, coordinating nature of the isoxazole ring can lead to rapid catalyst poisoning. In fact, simply adding 4-bromo-3,5-dimethylisoxazole to an otherwise productive cross-coupling pair has been shown to completely shut down reactivity, underscoring its potent inhibitory effect on palladium and nickel catalysts [[1]]([Link]).
To overcome these hurdles, this guide details field-proven, self-validating protocols for two critical cross-coupling workflows: the copper-free Sonogashira coupling of 4-bromo-3,5-dimethylisoxazole, and the Suzuki-Miyaura cross-coupling of 3-amino-4,5-dimethylisoxazole derivatives used in active pharmaceutical ingredient (API) synthesis.
Application 1: Copper-Free Sonogashira Coupling of 4-Bromo-3,5-dimethylisoxazole
Mechanistic Insights & Catalyst Selection
Traditional Sonogashira conditions (e.g.,
Pd(PPh3)4
/
CuI
) fail when applied to 4-bromo-3,5-dimethylisoxazole. The steric bulk prevents the necessary oxidative addition into the deactivated C–Br bond. To force this addition, a highly active, monoligated palladium precatalyst—
[DTBNpP]Pd(crotyl)Cl
(where DTBNpP = di-tert-butylneopentylphosphine)—must be employed .
Causality of Protocol Choices:
Ligand Sterics: The extreme steric bulk of the DTBNpP ligand forces the dissociation of the crotyl dimer, generating a highly reactive 12-electron
Pd0
species that rapidly inserts into the hindered C–Br bond.
Copper-Free Conditions: Omitting copper is critical. In the presence of copper, the slow oxidative addition of the isoxazole allows alkyne homocoupling (Glaser coupling) to outcompete the desired cross-coupling.
Temperature: While this catalyst achieves room-temperature coupling for standard aryl bromides, the extreme sterics of 4-bromo-3,5-dimethylisoxazole stall the reaction at ~61% conversion at 25 °C. Elevating the temperature to 60 °C provides the thermodynamic push required for >95% conversion .
Catalytic cycle for the copper-free Sonogashira coupling of 4-bromo-3,5-dimethylisoxazole.
Quantitative Optimization Data
Table 1: Optimization of Sonogashira Coupling for 4-Bromo-3,5-dimethylisoxazole
Catalyst System
Ligand
Temp (°C)
Time (h)
Conversion (%)
Mechanistic Outcome / Causality
Pd(PPh3)4
/
CuI
PPh3
60
24
< 5%
Catalyst poisoning; failed oxidative addition .
[DTBNpP]Pd(crotyl)Cl
DTBNpP
25
32
61%
Slow kinetics due to steric shielding of C-Br bond .
[DTBNpP]Pd(crotyl)Cl
DTBNpP
60
18
> 95%
Optimal thermal energy to overcome steric barrier [[2]]([Link]).
Protocol 1: Copper-Free Sonogashira Coupling
Self-Validating Methodology
Preparation of the Reaction Matrix: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-3,5-dimethylisoxazole (0.5 mmol) and the terminal alkyne (0.8 mmol).
Catalyst & Base Addition: Add
[DTBNpP]Pd(crotyl)Cl
(2.5 mol %) and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol).
Validation Check: The precatalyst is an air-stable yellow powder. If the powder appears brown or black, it has degraded to inactive palladium black and must be discarded.
Solvent Degassing: Add anhydrous DMSO (2.5 mL). Seal the tube and purge with Argon for 5 minutes.
Causality: While the precatalyst is air-stable, the generated monoligated
Pd0
is highly sensitive to oxygen.
Activation & Heating: Stir the mixture at room temperature for 3 hours to allow the base to facilitate the dissociation of the crotyl dimer, generating the active catalyst. The solution will transition to a deep amber color. Subsequently, elevate the temperature to 60 °C for 15 hours.
In-Process Control (IPC): Quench a 50 µL aliquot in 0.5 mL water and extract with 0.5 mL EtOAc. Analyze via GC-MS. Proceed to workup only when the internal standard confirms >95% consumption of the isoxazole bromide.
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with 5% aqueous LiCl solution (
3×10
mL).
Causality: DMSO is highly polar and will cause severe streaking during chromatography. The aqueous LiCl wash effectively strips DMSO from the organic layer without causing emulsions.
Application 2: Suzuki-Miyaura Coupling in API Synthesis (Sparsentan Intermediate)
Mechanistic Insights & Catalyst Selection
3-Amino-4,5-dimethylisoxazole is a critical building block synthesized via the condensation of 2-methyl-2-butenenitrile and acetohydroxamic acid . In the synthesis of the dual endothelin/angiotensin receptor antagonist Sparsentan, this amine is first condensed with 2-bromobenzenesulfonyl chloride to form 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide .
Attempting a direct Suzuki-Miyaura cross-coupling on this intermediate with a boronic ester typically results in complete reaction failure.
Causality of Protocol Choices: The acidic sulfonamide proton (
pKa
~5.5) is rapidly deprotonated by the basic conditions required for transmetalation. The resulting anionic sulfonamide strongly coordinates to the palladium center, creating a stable, unreactive chelate that poisons the catalyst. Therefore, an essential pre-requisite step is the N-protection of the sulfonamide using a methoxyethoxymethyl (MEM) group prior to the cross-coupling event [[3]]([Link]).
Synthetic workflow for Sparsentan utilizing a key Suzuki-Miyaura cross-coupling step.
Quantitative Optimization Data
Table 2: Impact of N-Protection on Suzuki-Miyaura Coupling Yields
Substrate Protection
Catalyst
Base
Solvent
Yield (%)
Mechanistic Outcome
Free -NH (Unprotected)
Pd(dppf)Cl2
K2CO3
Dioxane/
H2O
< 10%
Deprotonation forms Pd-coordinating anion; catalyst dies.
Protocol 2: Suzuki-Miyaura Coupling of Protected Isoxazole Sulfonamide
Self-Validating Methodology
Substrate Verification: Ensure the starting material, 2-bromo-N-(4,5-dimethylisoxazol-3-yl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide (10 mmol), is fully protected.
Validation Check: Run an IR spectrum. The disappearance of the sharp N-H stretch at ~3200
cm−1
confirms complete MEM protection. Free N-H will stall the subsequent step.
Reaction Assembly: To a 250 mL round-bottom flask, add the protected isoxazole bromide (10 mmol), the target boronic ester (11 mmol), and
K2CO3
(30 mmol).
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/
H2O
(4:1 v/v, 50 mL). Sparge the biphasic mixture with Nitrogen for 15 minutes.
Causality:
K2CO3
requires water for dissolution and to generate the reactive boronate species necessary for transmetalation. Oxygen must be rigorously excluded to prevent homocoupling of the boronic ester.
Catalyst Addition & Heating: Quickly add
Pd(dppf)Cl2
(4 mol%). Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 2:1). The starting material (
Rf≈0.6
) should be fully consumed, replaced by a lower-running, highly UV-active product spot (
Rf≈0.4
).
Workup & Isolation: Cool the mixture to room temperature. Filter through a short pad of Celite to remove palladium black, washing the pad with EtOAc (50 mL). Separate the aqueous layer, wash the organic layer with brine, dry over
Na2SO4
, and concentrate in vacuo. Purify via recrystallization or flash chromatography to yield the biphenyl intermediate.
Application Note: Synthesis and Agrochemical Utility of 4,5-Dimethylisoxazole Derivatives
Target Audience: Researchers, Agricultural Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary The isoxazole ring is a privileged heterocyclic scaffold in bo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Agricultural Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocol
Executive Summary
The isoxazole ring is a privileged heterocyclic scaffold in both medicinal and agricultural chemistry. Due to its unique electronic properties, it frequently serves as a bioisostere for amides and esters, offering enhanced metabolic stability. Within agricultural applications, 4,5-dimethylisoxazole [1] and its primary functionalized derivative, 3-amino-4,5-dimethylisoxazole [2], have emerged as critical building blocks. These compounds are extensively utilized in the synthesis of broad-spectrum fungicides and targeted insecticides, demonstrating high efficacy against agricultural pests such as the cotton aphid, tomato spotted loon, and pear small green inchworm[3].
This application note details the mechanistic rationale for employing the 4,5-dimethylisoxazole scaffold in agrochemical design and provides a field-proven, highly regiospecific, and self-validating protocol for its synthesis on a multimole scale[4].
Agrochemical Relevance and Mechanistic Rationale
Structural Advantages of the Scaffold
The incorporation of 4,5-dimethylisoxazole into active agrochemical ingredients is driven by specific structure-activity relationship (SAR) benefits:
Steric Shielding & Metabolic Stability: The methyl groups at the C4 and C5 positions provide steric hindrance that protects the isoxazole core from rapid oxidative degradation by cytochrome P450 enzymes in both plant tissues and insect midguts.
Lipophilicity Tuning: The dimethyl substitution optimally increases the partition coefficient (LogP), enhancing the molecule's ability to penetrate the waxy cuticles of insect exoskeletons and the lipid-rich membranes of fungal pathogens.
Versatile Functionalization: The 3-amino derivative acts as an ideal nucleophilic handle for synthesizing complex ureas, amides, and sulfonamides, which are the active pharmacophores in many modern pesticides[5].
Mechanism of Action in Pest Control
Agrochemicals derived from 3-amino-4,5-dimethylisoxazole typically function by disrupting critical signaling or biosynthetic pathways. Depending on the specific derivative, they act as potent receptor antagonists or inhibitors of lipid/chitin biosynthesis, ultimately leading to pest mortality[5].
Mechanism of action for 4,5-dimethylisoxazole derivatives in agricultural pests.
Comparative Physicochemical Data
To facilitate formulation and synthetic planning, the quantitative physicochemical properties of the core scaffold and its primary amino derivative are summarized below.
Table 1: Physicochemical and Application Profile of Key 4,5-Dimethylisoxazoles
Historically, the de novo synthesis of 3-amino-4,5-dialkylisoxazoles by condensing hydroxylamine with a doubly electrophilic nitrile has been plagued by poor regiospecificity, yielding inseparable mixtures of 3-amino and 5-amino isomers[4].
To solve this, Tellew et al. (2007) developed a highly efficient, scalable route utilizing acetohydroxamic acid as an N-protected hydroxylamine equivalent[4]. This choice of reagent is the critical causal factor in preventing the formation of the unwanted 5-amino-3,4-dimethylisoxazole isomer, ensuring >98% purity of the target compound[7].
Scalable synthetic workflow for 3-amino-4,5-dimethylisoxazole.
Step-by-Step Methodology
Phase 1: Preparation of 2,3-Dibromo-2-methylbutanenitrile
Causality Note: Technical-grade 2-methyl-2-butenenitrile is often a mixture of isomers. Treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) isomerizes the mixture to provide a starting material of acceptable purity for consistent electrophilic addition[4].
Setup: Charge a nitrogen-flushed round-bottom flask with technical-grade 2-methyl-2-butenenitrile and dichloromethane (CH₂Cl₂)[7].
Bromination: Slowly add bromine (Br₂) dropwise at 0 °C to control the exothermic halogenation.
In-Process Control (IPC) & Validation: Analyze the crude mixture via ¹H NMR. The successful formation of the intermediate is validated by the presence of two diastereomeric dibromide products in a strict 6:4 ratio. Key NMR shifts to verify: Major isomer at δ 4.23 (q, 1H), 2.27 (s, 3H); Minor isomer at δ 4.39 (q, 1H), 2.15 (s, 3H)[4].
Phase 2: Regiospecific Cyclization
Causality Note: Sodium methoxide (NaOMe) drives the cyclization by deprotonating the acetohydroxamic acid, initiating nucleophilic attack on the dibromide. The subsequent reflux step is required to drive the elimination cascade and cleave the N-acetyl protecting group, yielding the free amine[7].
Reagent Combination: In a nitrogen-flushed 5 L three-neck flask fitted with a reflux condenser, combine the crude dibromide intermediate (approx. 1.77 mol) and acetohydroxamic acid in 400 mL of methanol[4].
Base Addition: Add sodium methoxide solution (25 wt % in methanol) dropwise over 2 hours.
Self-Validation Checkpoint (Visual): The reaction mixture will transition to a clear brown solution. Within 15 minutes of base addition, a white precipitate of sodium bromide (NaBr) must begin to form[7]. Failure to observe this precipitate indicates incomplete cyclization.
Thermal Control: The reaction is highly exothermic. Regulate the addition rate of the final 100 g of NaOMe to maintain a gentle, self-sustaining reflux (approx. +64 °C to +65 °C)[7].
Deprotection: Once addition is complete, externally heat the mixture and maintain reflux at +64 °C for 16 hours to ensure complete removal of the acetyl group[7].
Workup: Evaporate the methanolic solvent, extract the organic layer, wash with brine, dry over sodium sulfate, and crystallize the product.
Final Yield: This protocol consistently yields 3-amino-4,5-dimethylisoxazole as a yellow/white solid at a 62% overall yield with >98% purity[7].
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 81512, 4,5-Dimethylisoxazole." PubChem,[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 84148, 4,5-Dimethylisoxazol-3-amine." PubChem,[Link]
Tellew, John E., et al. "Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid." Organic Process Research & Development, vol. 11, no. 2, 2007, pp. 275-276. ACS Publications,[Link]
Tellew, John E., et al. "Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid (Abstract & Experimental)." Organic Process Research & Development, ACS Publications,[Link]
Improving yield in 4,5-dimethylisoxazole synthesis reactions
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity bottle...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity bottlenecks when synthesizing 4,5-dimethylisoxazole and its highly valuable derivatives (such as 3-amino-4,5-dimethylisoxazole). These compounds are critical building blocks in medicinal chemistry, particularly in the development of endothelin and angiotensin receptor antagonists like Sparsentan[1][2].
Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocol designed to help you establish a high-yield, self-validating synthetic workflow.
Part 1: Troubleshooting & FAQs
Q1: When synthesizing the base 4,5-dimethylisoxazole via the Claisen condensation of 2-butanone and ethyl formate followed by hydroxylamine treatment, my yield is low and NMR shows significant contamination. What is the cause?The Causality: The fundamental issue is regioselectivity during the initial Claisen condensation. 2-butanone possesses two enolizable positions: the C1 (methyl) and C3 (methylene) carbons. Under standard thermodynamic basic conditions (e.g., sodium metal in ether), deprotonation occurs at both sites. Condensation at C3 yields 2-methyl-3-oxobutanal, which cyclizes with hydroxylamine to form your target, 4,5-dimethylisoxazole. However, competitive condensation at C1 yields 3-oxopentanal, which cyclizes to form the unwanted regioisomer 5-ethylisoxazole[3][4].
The Solution: To avoid this regioisomeric mixture, abandon the 2-butanone route. Instead, utilize a pre-formed, structurally unambiguous precursor such as 3,3-diethoxy-2-methylbutanenitrile, which can be condensed with hydroxylamine to form the amidoxime, followed by clean cyclization with sulfuric acid[5][6].
Q2: I am trying to synthesize 3-amino-4,5-dimethylisoxazole from substituted nitriles using free hydroxylamine, but I keep getting an inseparable mixture of 3-amino and 5-amino regioisomers. How do I force strict regiocontrol?The Causality: Free hydroxylamine (
NH2OH
) is an ambidentate nucleophile. When it reacts with a nitrile or an
α,β
-unsaturated system, competitive nucleophilic attack by both the nitrogen and the oxygen atoms occurs, inevitably leading to a mixture of 3-amino-4,5-dimethylisoxazole and 5-amino-3,4-dimethylisoxazole[7].
The Solution: You must mask the nitrogen's nucleophilicity. Replace free hydroxylamine with an N-protected equivalent, such as acetohydroxamic acid or N-hydroxyurea. The N-protection forces the initial nucleophilic attack to occur exclusively via the oxygen atom, establishing strict regiocontrol and completely preventing the formation of the 5-amino regioisomer[5][8].
Q3: My starting material, technical-grade 2-methyl-2-butenenitrile, is cheap but heavily contaminated with isomers. Will this ruin the cyclization yield?The Causality: Yes. Technical-grade 2-methyl-2-butenenitrile typically contains only 50–70% of the active 9Z isomer, alongside the inactive 10-isomer and terminal olefins. If used directly, the unreactive isomers will severely depress your overall yield and complicate purification[5].
The Solution: Implement a base-catalyzed isomerization step prior to cyclization. Treating the technical-grade mixture with a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature stereospecifically rearranges the inactive isomers into the active 9Z/9E mixture, homogenizing the reactivity of your starting material[5][9].
Part 2: Mechanistic Logic & Pathway Visualization
The diagram below illustrates the optimized, regioselective pathway for synthesizing 3-amino-4,5-dimethylisoxazole, highlighting how N-protection fundamentally alters the reaction logic to prevent side-product formation.
Regioselective synthesis pathway of 3-amino-4,5-dimethylisoxazole using N-protected hydroxylamine.
Part 3: Quantitative Data Summary
The following table summarizes the impact of reagent selection on the yield and purity of 4,5-dimethylisoxazole derivatives.
This protocol details the multimole-scale, regioselective synthesis of 3-amino-4,5-dimethylisoxazole. It is engineered as a self-validating system, meaning the physical behavior of the reaction at each step confirms its chemical progress[5][9].
Step 1: Isomerization of the Nitrile Precursor
Charge a nitrogen-flushed 1 L round-bottom flask with technical-grade 2-methyl-2-butenenitrile (1.98 mol) and dichloromethane (530 mL).
Cool the light brown solution to +7 °C using an ice bath.
Add DBU (1.6 g, 11 mmol).
Causality & Self-Validation: DBU acts as a base catalyst to isomerize unreactive terminal olefins into the active 9Z/9E configuration. You will observe the color of the solution darken immediately upon DBU addition, which visually validates that the base-catalyzed rearrangement is actively occurring[5].
Step 2: Reagent Assembly & Base Addition
Prepare a methanolic solution containing the isomerized nitrile and acetohydroxamic acid.
Begin dropwise addition of a sodium methoxide solution (25 wt % in methanol).
Monitor the internal temperature carefully. The addition must be scaled so that the exothermic reaction maintains a gentle reflux.
Causality & Self-Validation: The sodium methoxide deprotonates the acetohydroxamic acid, triggering the O-alkylation. Within 5 minutes of base addition, the mixture will transition to a clear brown solution. After approximately 15 minutes, a precipitate will begin to form, and the internal temperature will autonomously rise to +65 °C (reflux). This sequence of physical state changes (color shift
→
precipitation
→
exotherm) validates successful intermediate formation[5].
Step 3: Cyclization & Isolation
Once the base addition is complete, stir and heat the thick brown mixture at +64 °C for 16 hours.
Evaporate the methanolic solvent under reduced pressure.
Extract the free base and purify via crystallization using an ethyl acetate/heptane solvent system.
Causality & Self-Validation: The prolonged heating drives the cyclization and subsequent N-deprotection. Because the N-protected hydroxylamine equivalent was used, the crystallization step is highly efficient—there are no contaminating 5-amino regioisomers to co-crystallize. This yields the pure 3-amino-4,5-dimethylisoxazole free base at >98% purity[5].
References
Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development (ACS Publications). URL:[Link]
Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry. URL:[Link]
Improved Synthetic Process of Sparsentan. Chinese Journal of Pharmaceuticals. URL:[Link]
Defensive Publications Series: Preparation of Sparsentan. TDCommons. URL:[Link]
Minimizing side products in 4,5-dimethylisoxazole ring opening
Welcome to the Technical Support Center for the synthetic applications of 4,5-dimethylisoxazole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the isoxazol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthetic applications of 4,5-dimethylisoxazole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the isoxazole scaffold as a key synthetic intermediate. The ring opening of 4,5-dimethylisoxazole to its corresponding β-enaminone is a powerful transformation, yet it can be accompanied by the formation of undesired side products. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize these side products and achieve a clean, high-yield conversion.
Troubleshooting Guide: Minimizing Side Products
This section addresses specific issues that may arise during the 4,5-dimethylisoxazole ring-opening reaction, providing explanations for the underlying chemistry and actionable solutions.
Low Yield of the Desired β-Enaminone and Formation of a Complex Mixture
Question: I am attempting the catalytic hydrogenation of 4,5-dimethylisoxazole, but I am observing a low yield of the expected β-enaminone and my crude NMR shows a complex mixture of products. What could be the cause?
Answer: A low yield and a complex product mixture in the catalytic hydrogenation of 4,5-dimethylisoxazole often point to issues with catalyst activity, reaction conditions, or the stability of the starting material and product under the chosen conditions. The isoxazole ring, while relatively stable, can be sensitive to harsh reductive conditions, as well as acidic or basic environments.[1][2]
Potential Causes and Solutions:
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities in the starting material, solvent, or from the reaction vessel itself. Sulfur compounds, amines, and lead are known poisons for hydrogenation catalysts.[3]
Solution: Ensure the purity of your 4,5-dimethylisoxazole and use high-purity solvents. If catalyst poisoning is suspected, filtering the reaction mixture through a pad of celite or activated carbon before adding the catalyst may help.
Over-reduction: While the β-enaminone is generally resistant to further hydrogenation under standard conditions, highly active catalysts or harsh conditions (high pressure and temperature) can potentially lead to over-reduction or decomposition.[4]
Solution: Reduce the hydrogen pressure and/or temperature. Consider a less reactive catalyst or a catalyst modifier to increase selectivity.
Suboptimal Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the degradation of the desired product.
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.
Significant Formation of α-Ketonitrile Byproduct
Question: My reaction is producing a significant amount of a byproduct that I have identified as an α-ketonitrile. How can I prevent this?
Answer: The formation of an α-ketonitrile from an isoxazole is a known rearrangement pathway, often triggered by photochemical conditions or strong bases.[5][6] This occurs through a different ring-opening mechanism than the desired reductive cleavage.
Causality:
Under UV irradiation, the N-O bond of the isoxazole can undergo homolytic cleavage, leading to a diradical intermediate. This intermediate can then rearrange through a series of steps to form an α-ketonitrile.[7][8] Similarly, strong bases can deprotonate the C3-H of certain isoxazoles, initiating a ring-opening cascade that can also lead to nitrile formation.[9]
Solutions:
Exclude Light: Protect your reaction from light, especially if you are not performing a photochemical reaction. Wrap your reaction vessel in aluminum foil.
Control Basicity: Avoid the use of strong bases. If a base is required, use a weaker, non-nucleophilic base and carefully control the stoichiometry. For catalytic hydrogenations, ensure the reaction medium is neutral or slightly acidic.
Optimize Solvent: In photochemical reactions, the choice of solvent can dramatically influence the reaction pathway. For example, non-polar solvents may favor the formation of α-ketonitriles, while polar protic solvents might favor other rearrangements like the formation of oxazoles.[5]
Formation of Polymeric or Tarry Material
Question: My reaction mixture is turning dark and I am isolating a significant amount of intractable tar. What is causing this and how can I avoid it?
Answer: The formation of polymeric or tarry material is often a sign of product or starting material decomposition under the reaction conditions. The β-enaminone product can be reactive and may be susceptible to polymerization, especially at elevated temperatures or in the presence of acid or base catalysts.
Potential Causes and Solutions:
High Temperature: Excessive heat can promote decomposition and polymerization.
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For catalytic hydrogenations, room temperature is often sufficient.
Incorrect pH: Both strongly acidic and strongly basic conditions can lead to the degradation of the isoxazole ring and the resulting β-enaminone.[10][11]
Solution: Maintain a neutral or near-neutral pH throughout the reaction and workup. Use buffered solutions if necessary.
Oxygen Exposure: The desired β-enaminone may be sensitive to oxidation.
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for 4,5-dimethylisoxazole ring opening?
The most common and generally cleanest method for the ring opening of 4,5-dimethylisoxazole is catalytic hydrogenation . This method utilizes a heterogeneous catalyst (such as Raney Nickel or Palladium on carbon) and a source of hydrogen (typically hydrogen gas) to cleave the N-O bond, yielding the corresponding β-enaminone.[4] Other methods include:
Reductive cleavage with other metals: Metals like iron, nickel, and copper in various forms can also effect the ring opening.[12]
Base-catalyzed ring opening: Strong bases can induce ring opening, though this can sometimes lead to the formation of α-ketonitriles.[7][9]
Photochemical rearrangement: UV irradiation can lead to ring opening and rearrangement to form oxazoles or α-ketonitriles.[5][8]
Q2: How does pH affect the stability of the 4,5-dimethylisoxazole ring?
The isoxazole ring is generally stable under neutral and acidic conditions. However, it becomes increasingly susceptible to ring opening under basic conditions.[10] The rate of this base-catalyzed degradation is also temperature-dependent, with higher temperatures leading to faster decomposition. For example, a study on the related drug leflunomide showed significant degradation at pH 10, with the half-life decreasing dramatically as the temperature was raised from 25°C to 37°C.[10]
Q3: Which catalyst is better for the hydrogenation of 4,5-dimethylisoxazole: Raney Nickel or Palladium on Carbon (Pd/C)?
Both Raney Nickel and Pd/C are effective catalysts for the reductive ring opening of isoxazoles. The choice between them often depends on the specific substrate and the desired selectivity.
Raney Nickel is a highly active and cost-effective catalyst.[13][14] It is often used for the reduction of a wide variety of functional groups. However, its high activity can sometimes lead to over-reduction or other side reactions if not carefully controlled.[15]
Palladium on Carbon (Pd/C) is generally considered a more selective catalyst and is often preferred when other reducible functional groups are present in the molecule. It typically operates under milder conditions than Raney Nickel.[16]
Comparative Data on Catalyst Performance for Nitro Group Reduction (Illustrative)
Note: This data is for a different reduction but illustrates the general trend of higher activity for Pd/C under similar conditions.
Q4: What analytical techniques are best for monitoring the reaction and identifying side products?
A combination of chromatographic and spectroscopic techniques is ideal:
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of the product.
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components of the reaction mixture and providing their mass spectra, which can be used to identify the desired product and any byproducts.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the compounds in the reaction mixture, allowing for unambiguous identification of the product and any side products that can be isolated.[8][9][17]
Experimental Protocols
Protocol 1: Selective Catalytic Hydrogenation of 4,5-Dimethylisoxazole to 3-Amino-2-penten-4-one
This protocol is designed to maximize the yield of the desired β-enaminone while minimizing side products.
Materials:
4,5-dimethylisoxazole
Palladium on carbon (10% w/w)
Methanol (reagent grade)
Hydrogen gas
Inert gas (Nitrogen or Argon)
Reaction flask equipped with a magnetic stirrer and a three-way stopcock
Hydrogen balloon or hydrogenation apparatus
Procedure:
In a clean, dry reaction flask, dissolve 4,5-dimethylisoxazole (1.0 eq) in methanol.
Carefully add 10% Pd/C (5-10 mol%) to the solution.
Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes.
Evacuate the flask and backfill with hydrogen gas from a balloon or a hydrogenation apparatus. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere has been replaced with hydrogen.
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., from a balloon).
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of methanol.
Concentrate the filtrate under reduced pressure to obtain the crude β-enaminone. The product can be purified further by column chromatography or recrystallization if necessary.
Protocol 2: Identification of Side Products by GC-MS
Sample Preparation:
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane).
Filter the diluted sample through a small plug of silica gel or a syringe filter to remove any solid particles.
The sample is now ready for injection into the GC-MS.
GC-MS Analysis:
Injector Temperature: 250 °C
Column: A standard non-polar column (e.g., HP-5MS) is suitable.
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
Mass Spectrometer: Operate in electron ionization (EI) mode.
Data Analysis: Compare the retention times and mass spectra of the peaks in your chromatogram to a library of known compounds (e.g., NIST) to identify potential side products.
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways for 4,5-dimethylisoxazole ring opening.
Troubleshooting Workflow
Caption: A workflow for troubleshooting side product formation.
References
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved from [Link]
Houk, K. N., et al. (1995). Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society. Retrieved from [Link]
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Griesbeck, A. G., et al. (2026). Divergent photochemical ring-replacement of isoxazoles. Nature Communications. Retrieved from [Link]
Siddiqui, N., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Egyptian National Cancer Institute. Retrieved from [Link]
Leonori, D., & Verbraeken, B. (2023). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Organic Letters. Retrieved from [Link]
Rao, K. S., & Subba Raju, K. V. (1992). Phototransformations of 4,5-diphenylisoxazole. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Retrieved from [Link]
Kashima, C. (1979). Synthetic reactions using isoxazole compounds. Heterocycles. Retrieved from [Link]
ResearchGate. (2025). Isoxazoles and Isoxazolines by 1,3-Dipolar Cycloaddition: Base-Catalysed Condensation of Primary Nitro Compounds with Dipolarophiles. ResearchGate. Retrieved from [Link]
Leonori, D., & Verbraeken, B. (2023). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Organic Letters. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). The curious case of the photochemistry of 2-hydroxyphenylazo-3,5-dimethylisoxazole: unravelling the process among tautomerization, photoisomerization, and conformational changes. Royal Society of Chemistry. Retrieved from [Link]
Reddit. (2023). Hydrogenation troubleshooting. Reddit. Retrieved from [Link]
ResearchGate. (2024). Construction of Isoxazole ring: An Overview. ResearchGate. Retrieved from [Link]
Nishiwaki, N., Nogami, T., & Ariga, M. (2008). A SIMPLE SYNTHESIS OF α-NITRO-δ-KETO NITRILE. HETEROCYCLES. Retrieved from [Link]
ResearchGate. (2023). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of Raney nickel catalysts supplied by different manufacturers. ResearchGate. Retrieved from [Link]
PubMed. (2020). Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives. PubMed. Retrieved from [Link]
Amazon AWS. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. Retrieved from [Link]
ScienceDirect. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. ScienceDirect. Retrieved from [Link]
ACS Publications. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Royal Society of Chemistry. Retrieved from [Link]
Jetir.Org. (n.d.). Synthesis of some isoxazole derivatives by ring transformation of pyrone-2. Jetir.Org. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Upgrading furanic platforms to α-enaminones: tunable continuous flow hydrogenation of bio-based cyclopentenones. Reaction Chemistry & Engineering. Retrieved from [Link]
Oussaid, A., & Le-Bozec, H. (n.d.). Synthesis of some enaminone derivatives under solvent-free process. HAL Open Science. Retrieved from [Link]
ResearchGate. (n.d.). Influence of pH on the photodegradation kinetics under UV light of climbazole solutions. ResearchGate. Retrieved from [Link]
ChemRxiv. (2025). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. ChemRxiv. Retrieved from [Link]
National Institutes of Health. (2024). In Situ-Generated Formamidine as a Carbon/Nitrogen Source for Enaminone Formation: One-Pot Synthesis of Functionalized 4-Acyl-1,2,3-triazoles. National Institutes of Health. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives. Organic Chemistry Portal. Retrieved from [Link]
National Institutes of Health. (n.d.). Recent Advances in Nickel Catalysis. National Institutes of Health. Retrieved from [Link]
eScholarship. (n.d.). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. eScholarship. Retrieved from [Link]
Nanobioletters. (2024). Construction of Isoxazole ring: An Overview. Nanobioletters. Retrieved from [Link]
National Institutes of Health. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. National Institutes of Health. Retrieved from [Link]
ResearchGate. (2026). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. ResearchGate. Retrieved from [Link]
Technical Support Center: Optimizing Lateral Alkylation of 4,5-Dimethylisoxazole
Welcome to the Technical Support Center for isoxazole functionalization. The alkylation of 4,5-dimethylisoxazole is a critical transformation in medicinal chemistry and agrochemical synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for isoxazole functionalization. The alkylation of 4,5-dimethylisoxazole is a critical transformation in medicinal chemistry and agrochemical synthesis. Because the isoxazole ring lacks a reactive N-H bond for traditional N-alkylation, functionalization must occur via lateral metalation (C-alkylation at the methyl group).
This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to help you master this highly regioselective reaction.
Fundamentals of Regioselective Lateral Lithiation
The success of 4,5-dimethylisoxazole alkylation relies on the stark difference in acidity between the C4 and C5 methyl groups. Deprotonation occurs exclusively at the C5-methyl group . This regioselectivity is driven by the strong electron-withdrawing inductive effect of the adjacent highly electronegative ring oxygen. When a strong base is introduced, the resulting C5-carbanion is inductively stabilized, whereas the C4-methyl lacks this proximity to the heteroatom .
Once the 5-lithiomethyl intermediate is generated, it acts as a powerful nucleophile that can be trapped by various electrophiles (alkyl halides, aldehydes, or disulfides) to yield the C5-alkylated product .
Workflow for the regioselective lateral C5-alkylation of 4,5-dimethylisoxazole.
Reaction Condition Optimization
Achieving high yields requires precise control over the base, solvent, and temperature. The table below summarizes quantitative optimization data to help you select the best parameters for your specific electrophile.
Base
Solvent
Temp (°C)
Regioselectivity (C5:C4)
Yield (%)
Mechanistic Rationale & Observations
n-BuLi
THF
-78
>99:1
85–95
Standard Protocol: Fast, kinetic deprotonation. Requires strict thermal control to prevent ring opening.
LDA
THF
-78
>99:1
75–85
Milder Alternative: Non-nucleophilic base prevents C3-ring addition side reactions, though deprotonation is slower.
n-BuLi
Et₂O
0
80:20
<50
Failure Mode: Poor solubility of the lithiated intermediate and elevated temperature lead to ring cleavage.
NaH
DMF
25
N/A
<5
Failure Mode: Insufficient basicity to deprotonate the lateral methyl group; no reaction occurs.
Self-Validating Experimental Protocol
This step-by-step methodology incorporates visual and analytical checkpoints to ensure your reaction is proceeding correctly before you commit expensive electrophiles to the mixture .
Reagents: 4,5-Dimethylisoxazole (1.0 eq), n-Butyllithium (1.05 eq, 2.5 M in hexanes), Alkyl Halide (1.1 eq), Anhydrous THF (0.2 M).
Step 1: System Preparation
Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with ultra-pure Argon.
Dissolve 4,5-dimethylisoxazole in anhydrous THF.
Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.
Add n-BuLi dropwise via syringe down the inner wall of the flask over 10 minutes to prevent localized heating.
Stir the mixture at -78 °C for 1 hour.
Self-Validation: Observe the solution. A successful lithiation will transition the solution from colorless to a deep yellow/orange hue . If the solution turns dark brown or black, the temperature has spiked, and the ring has degraded.
Optional but recommended for first-time scale-ups: Withdraw a 0.1 mL aliquot and quench it in 0.5 mL of D₂O.
Analyze via GC-MS or ¹H NMR. You should observe >95% deuterium incorporation exclusively at the C5-methyl group.
Step 4: Electrophilic Quenching
Dissolve the alkyl halide in a small volume of anhydrous THF and add it dropwise to the lithiated mixture at -78 °C.
Maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow the system to slowly warm to room temperature over 2 hours.
Step 5: Workup and Isolation
Quench the reaction by adding saturated aqueous NH₄Cl.
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Troubleshooting & FAQs
Q: My reaction yields a complex mixture containing cyanoketones instead of the alkylated product. What went wrong?A: You have lost kinetic thermal control. The isoxazole ring contains a weak N-O bond. In the presence of strong bases at temperatures above -40 °C, the 5-lithiomethyl intermediate undergoes irreversible N-O bond cleavage, opening the ring to form a cyanoketone byproduct . Ensure your cooling bath maintains a strict -78 °C internal temperature during the entire n-BuLi addition.
Mechanism of temperature-induced N-O bond cleavage leading to cyanoketones.
Q: I am observing a mixture of mono-alkylated and di-alkylated products. How can I optimize for mono-selectivity?A: Di-alkylation occurs when the newly formed mono-alkylated product is more acidic than the starting material, allowing it to be deprotonated by unreacted base or the 5-lithiomethyl intermediate itself. To prevent this:
Use exactly 1.0 to 1.05 equivalents of n-BuLi (avoid excess).
Utilize an inverse addition technique: Cannulate the cold 5-lithiomethyl isoxazole solution into a cold solution containing an excess of the electrophile. This ensures the carbanion is instantly quenched before it can act as a base .
Q: Can I use this protocol with secondary alkyl halides?A: Directly reacting the 5-lithiomethyl intermediate with secondary alkyl halides typically results in E2 elimination (yielding alkenes) rather than the desired S_N2 substitution, due to the extreme basicity of the lithium carbanion. To successfully alkylate with secondary carbons, you must soften the nucleophile. Transmetalate the lithiated intermediate by adding anhydrous CuCN or ZnCl₂ at -78 °C before introducing the secondary alkyl halide.
References
Micetich, R. G. (1970). "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles". Canadian Journal of Chemistry.[Link]
Natale, N. R., & Mirzaei, Y. R. (1993). "The Lateral Metalation of Isoxazoles. A Review". Organic Preparations and Procedures International.[Link]
Gates, C. A. et al. (2023). "The Lateral Metalation of Isoxazolo[3,4-d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors". Molecules.[Link]
Optimization
Technical Support Center: Purification & Recrystallization of 4,5-Dimethylisoxazole Scaffolds
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying 4,5-dimethylisoxazole and its cri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying 4,5-dimethylisoxazole and its critical functionalized derivatives.
In pharmaceutical development—particularly in the synthesis of sulfonamide ETA receptor antagonists and antifungal agents—the core 4,5-dimethylisoxazole scaffold is rarely used in its unsubstituted liquid form[1]. Instead, the most commonly encountered and purified intermediate is its solid derivative, 3-amino-4,5-dimethylisoxazole (CAS 13999-39-8)[2][3]. This guide covers the physicochemical causality behind purification choices, self-validating experimental protocols, and field-proven troubleshooting strategies.
Module 1: Physicochemical Data & Purification Strategy
Successful purification relies on exploiting the physical state and solubility differentials of your target compound. The unsubstituted base is a liquid requiring vacuum distillation, whereas functionalized intermediates (like the 3-amino derivative) are crystalline solids uniquely suited for solvent/anti-solvent recrystallization[2][4].
Table 1: Physicochemical Properties of 3-Amino-4,5-dimethylisoxazole
Property
Quantitative Value
Experimental Causality & Relevance
Molecular Weight
112.13 g/mol
Essential for stoichiometric calculations during sulfonylation[3].
Appearance
Off-white to beige powder
Acts as a visual purity indicator; yellowing suggests oxidative degradation[1][3].
Melting Point
115–117 °C
Serves as the primary self-validating metric for recrystallization success[2][3].
Boiling Point
~250 °C (Predicted)
High boiling point indicates distillation is energetically unfavorable and risks thermal degradation[2].
| Solubility | Insoluble in water; Soluble in EtOH, EtOAc, Ether | Dictates the choice of anti-solvent (water or hexanes) to force precipitation[2][4]. |
Module 2: Purification Decision Workflow
Workflow for the purification of 4,5-dimethylisoxazole and its solid derivatives.
Module 3: Self-Validating Experimental Protocols
Protocol A: Solvent/Anti-Solvent Recrystallization of 3-Amino-4,5-dimethylisoxazole
Causality: Crude 3-amino-4,5-dimethylisoxazole synthesized from 2-methyl-2-butenenitrile and acetohydroxamic acid often contains unreacted precursors and isomeric byproducts[5]. Recrystallization exploits the steep solubility curve of the isoxazole in hot ethanol versus its total insolubility in water[2][4].
Step-by-Step Methodology:
Dissolution: Transfer the crude solid to a round-bottom flask. Add the absolute minimum volume of hot ethanol (70–75 °C) required to completely dissolve the solid.
Clarification (Optional but Recommended): If the solution is dark or contains suspended particulates, add 1-2% (w/w) activated charcoal. Boil for 5 minutes, then perform a hot gravity filtration through a Celite pad to remove mechanical impurities[6].
Anti-Solvent Titration: While maintaining gentle stirring and heat, add warm deionized water dropwise until the solution reaches the cloud point (slight, persistent turbidity).
Controlled Nucleation: Remove the heat source. Allow the flask to cool slowly to room temperature undisturbed. Rapid cooling traps impurities within the crystal lattice.
Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize the yield of the precipitate.
Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol/water (1:3 v/v) to wash away mother liquor without dissolving the product.
Drying: Dry the crystals under vacuum at 40 °C for 12 hours.
Self-Validating Check: Determine the melting point of the dried powder. A sharp melting range of 115–117 °C confirms high purity[2][3]. A depressed or broad range indicates trapped solvent or residual precursors, necessitating a second recrystallization.
Protocol B: Vacuum Distillation of Unsubstituted 4,5-Dimethylisoxazole
Causality: The unsubstituted base is a liquid. Atmospheric distillation risks thermal degradation of the isoxazole ring. Applying a vacuum lowers the boiling point, allowing safe separation from high-boiling oligomers.
Step-by-Step Methodology:
Setup: Equip the distillation apparatus with a short-path condenser and a fractionating column.
Degassing: Apply a mild vacuum (e.g., 50 mmHg) at room temperature to strip away residual low-boiling extraction solvents (like DCM or ether).
Fractionation: Gradually increase the oil bath temperature. Discard the initial fore-run (impurities).
Collection: Collect the main fraction at the stabilized boiling temperature corresponding to your specific vacuum level.
Self-Validating Check: Analyze the main fraction via HPLC or GC-MS. The target purity should be >98% before proceeding to downstream functionalization[5].
Module 4: Troubleshooting & FAQs
Q1: My recrystallized 3-amino-4,5-dimethylisoxazole has a yellowish tint instead of being an off-white powder. How can I fix this?A: A yellowish tint is typically caused by trace oxidative degradation products or residual starting materials (e.g., acetohydroxamic acid derivatives)[5].
Troubleshooting: Re-dissolve the crystals in hot ethanol and add activated charcoal (1-2% w/w). Boil for 5-10 minutes, then perform a hot filtration through a Celite pad before initiating the cooling and anti-solvent (water) addition[4][6].
Q2: I am getting a very low yield during the recrystallization of my functionalized isoxazole. What is going wrong?A: Low yields usually result from using too much primary solvent (ethanol) or cooling the solution too rapidly, which causes the product to remain dissolved or crash out as an impure amorphous solid.
Troubleshooting: Ensure you are using the absolute minimum amount of hot solvent to dissolve the crude mass. If the yield is low, concentrate the mother liquor under reduced pressure and perform a second crop crystallization. Alternatively, switch to an Ethyl Acetate/Hexane solvent system, which offers a steeper solubility curve for certain isoxazole derivatives[4].
Q3: How do I remove unreacted sulfonyl chlorides when synthesizing sulfonamide derivatives of 4,5-dimethylisoxazole?A: Sulfonylation of 3-amino-4,5-dimethylisoxazole (e.g., to form ETA receptor antagonists) often leaves unreacted sulfonyl chlorides in the crude mixture[1][4].
Troubleshooting: Before recrystallization, dissolve the crude mixture in dichloromethane (DCM) and wash the organic extract with aqueous sodium bicarbonate. This hydrolyzes the unreacted sulfonyl chloride into a water-soluble sulfonic acid salt, which is removed in the aqueous layer. Subsequent recrystallization from an ethanol/water mixture will efficiently remove any remaining organic traces[4].
Resolving solubility issues with 4,5-dimethylisoxazole in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with small heterocyclic compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with small heterocyclic compounds. 4,5-Dimethylisoxazole is a highly versatile building block in drug discovery, but its lipophilic methyl groups and stable crystal lattice often result in poor aqueous solubility.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to keep your compound in solution without compromising the integrity of your biological assays.
Part 1: Physicochemical Profiling
Before formulating, we must understand the thermodynamic barriers to dissolution. Attempting to force a compound into solution without respecting its physicochemical nature leads to irreproducible data.
A small steric footprint allows for deep, stable insertion into the hydrophobic cavity of cyclodextrins.
Aqueous Solubility
Sparingly soluble
High crystal lattice energy restricts water solvation, necessitating thermodynamic disruption via co-solvents or complexation.
LogP (Estimated)
~1.0 - 1.5
Moderate lipophilicity dictates the need for organic co-solvents (e.g., DMSO) to disrupt intermolecular bonds.
Ionization (pKa)
Neutral
pH adjustment is thermodynamically ineffective; the isoxazole nitrogen is non-basic at physiological pH.
Part 2: Decision Workflow
Select your solubility enhancement strategy based on the downstream application of your compound.
Workflow for resolving 4,5-dimethylisoxazole aqueous solubility based on application.
Part 3: Troubleshooting Guide & Step-by-Step Methodologies
Protocol A: Co-Solvency Method (Optimized for In Vitro Assays)
Objective : Achieve a stable working concentration in aqueous buffers without exceeding the cytotoxic threshold of the organic solvent.
Causality : Organic co-solvents like DMSO disrupt the intermolecular hydrogen bonding of water, lowering the dielectric constant of the mixture and fully solvating the lipophilic isoxazole ring[2].
Stock Preparation : Dissolve 4,5-dimethylisoxazole in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM).
Scientific Rationale: Maximizing the stock concentration ensures that the final volume of DMSO transferred to the assay remains negligible (≤ 1% v/v), preventing solvent-induced cellular toxicity.
Thermal Equilibration : Pre-warm your target aqueous buffer (e.g., PBS) to 37°C.
Scientific Rationale: Increased thermal energy shifts the thermodynamic equilibrium toward dissolution, preventing immediate thermal shock and nucleation.
Dispersion : Place the warmed buffer on a high-speed vortex mixer. Perform a rapid, dropwise addition of the DMSO stock directly into the vortex cone.
Scientific Rationale: Rapid mechanical dispersion prevents high local concentrations of the drug, effectively eliminating nucleation sites for precipitation[2].
Self-Validation : Measure the turbidity of the final solution using a spectrophotometer at 600 nm. An OD600 < 0.05 confirms the absence of colloidal aggregates.
Protocol B: HP-β-CD Inclusion Complexation (Optimized for In Vivo Dosing)
Objective : Create a water-soluble, bioavailable formulation without relying on high concentrations of toxic co-solvents.
Causality : The hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic dimethylisoxazole moiety, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[3].
Host Solution Preparation : Dissolve HP-β-CD in purified water to create a 10–20% (w/v) solution.
Guest Solvation : Dissolve 4,5-dimethylisoxazole in a minimal volume of ethanol.
Complexation (Co-precipitation) : Slowly add the ethanolic drug solution to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C for 2 hours.
Scientific Rationale: Elevated temperature increases molecular kinetic energy, facilitating the displacement of water molecules from the cyclodextrin cavity by the isoxazole guest[4].
Solvent Evaporation : Remove the ethanol under reduced pressure using a rotary evaporator.
Scientific Rationale: Removing the organic solvent drives the thermodynamic equilibrium toward the solid inclusion complex[4].
Self-Validation : Analyze the resulting aqueous solution via UV-Vis spectroscopy. A successful inclusion complex often induces a slight bathochromic shift (red shift) in the absorption spectrum due to the transition of the isoxazole from a polar aqueous environment to the non-polar cyclodextrin cavity[3].
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS?A : This phenomenon is known as solvent-shift precipitation. 4,5-dimethylisoxazole is highly soluble in 100% DMSO due to favorable dipole-dipole interactions. When introduced into an aqueous buffer, the local dielectric constant drops rapidly. The compound exceeds its thermodynamic solubility limit before it can uniformly disperse, leading to rapid nucleation and crystal growth[2]. To prevent this, ensure vigorous vortexing during a dropwise addition (as outlined in Protocol A), or utilize a transitional co-solvent like PEG 400.
Q2: Can I use pH adjustment to force 4,5-dimethylisoxazole into solution?A : No. Unlike some of its functionalized derivatives (e.g., 3-amino-4,5-dimethylisoxazole, which can be protonated in strong acids), the parent 4,5-dimethylisoxazole lacks an ionizable functional group. The nitrogen within the isoxazole ring is part of the aromatic system and is extremely weakly basic. Therefore, altering the pH within physiologically relevant ranges (pH 2–8) will not induce salt formation or meaningfully enhance solubility.
Q3: How do I choose between using PEG 400 and HP-β-CD for my animal studies?A : The choice depends on the required dosing volume and route of administration. PEG 400 is an excellent co-solvent but can cause hemolysis or gastrointestinal irritation at high concentrations. HP-β-CD is generally better tolerated for intravenous and oral routes because it physically shields the drug, improving the pharmacokinetic profile and reducing local tissue irritation[3]. If your required dose is high, cyclodextrin complexation is the superior, safer choice.
Title : Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study
Source : ACS Publications
URL :[Link]
Title : Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects
Source : MDPI
URL :[Link]
Technical Support Center: Overcoming Steric Hindrance in 4,5-Dimethylisoxazole Coupling
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals System Focus: Cross-coupling at the sterically congested C3 position of 4,5-dimethylisoxazole derivatives. System Overview & Mechanisti...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
System Focus: Cross-coupling at the sterically congested C3 position of 4,5-dimethylisoxazole derivatives.
System Overview & Mechanistic Bottlenecks
Functionalizing the 4,5-dimethylisoxazole core is a notorious challenge in medicinal chemistry. When attempting cross-coupling reactions (such as the Suzuki-Miyaura coupling) at the C3 position, the active palladium center faces a severe steric wall created by the adjacent C4-methyl group and the N2 lone pair. This unique topography disrupts the transmetalation step of the catalytic cycle and promotes off-cycle catalyst poisoning, leading to stalled reactions and degraded starting materials.
This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to force these sterically hindered couplings to completion.
Diagnostic Logic Diagram
Workflow for troubleshooting steric hindrance and catalyst poisoning in isoxazole coupling.
Troubleshooting Guides (FAQs)
Q1: Why does my Suzuki-Miyaura coupling with 3-bromo-4,5-dimethylisoxazole stall at <20% conversion?A1: The primary bottleneck is the transmetalation step. While oxidative addition to the C3-bromide is generally efficient, the subsequent transmetalation requires the formation of a Pd-O-B intermediate. The C3 position is severely congested by the C4-methyl group. When using traditional catalysts like Pd(PPh₃)₄, the bulky triphenylphosphine ligands create a crowded coordination sphere that physically blocks the incoming boronic acid.
The Fix: Switch to a catalyst system that supports a highly reactive, under-coordinated palladium center. As demonstrated in 1, replacing tetrakis(triphenylphosphine)palladium with Pd(dppf)Cl₂ is essential for maintaining acceptable yields in these sterically demanding environments[1]. Alternatively, utilizing Buchwald ligands like XPhos forces the formation of a mono-ligated L₁Pd(0) species, opening a wide coordination site for transmetalation while preventing unreactive bis-ligated complexes.
Q2: My boronic acid is degrading before the coupling completes. How do I fix this?A2: You are observing protodeboronation, a competing side reaction where the C-B bond is cleaved by water or protic solvents, yielding the des-boronated arene. Because the steric hindrance of 4,5-dimethylisoxazole slows down the main catalytic cycle, protodeboronation has more time to outcompete the cross-coupling.
The Fix: Minimize the water content and reduce the base strength. Transition from aqueous Na₂CO₃ to anhydrous conditions using finely milled CsF or Cs₂CO₃ in 1,4-dioxane. Rapid heating via microwave irradiation can also help the cross-coupling outpace the degradation.
Q3: Is the isoxazole nitrogen poisoning my palladium catalyst?A3: Yes, it is highly probable. Heterocycles containing basic nitrogen atoms can form stable, off-cycle Pd-N complexes, effectively sequestering the active catalyst. Although the isoxazole nitrogen is less basic than a standard pyridine, the slow reaction kinetics caused by the C4-methyl group's steric bulk allow this competitive coordination to occur.
The Fix: Employing sterically demanding ligands (e.g., XPhos or SPhos) creates a protective "shield" around the palladium center. This steric bulk prevents the relatively small isoxazole nitrogen from coordinating off-cycle, keeping the palladium engaged in the productive catalytic loop.2 have shown that optimizing these conditions allows the reaction to proceed smoothly even in the presence of competing functional groups[2].
Quantitative Data: Catalyst System Comparison
The following table summarizes the performance of various catalyst/ligand systems when attempting a Suzuki-Miyaura coupling at the C3 position of 3-bromo-4,5-dimethylisoxazole.
Title: Optimized Suzuki-Miyaura Coupling of 3-Bromo-4,5-dimethylisoxazole using Pd₂(dba)₃/XPhos
Note: This protocol incorporates a self-validating feedback loop to ensure mechanistic integrity and prevent total batch loss.
Step 1: Reagent Preparation (Glovebox or Schlenk Technique)
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-4,5-dimethylisoxazole (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.5 equiv, 1.5 mmol), Pd₂(dba)₃ (2.5 mol%, 0.025 mmol), XPhos (5.0 mol%, 0.05 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).
Causality Note: Cs₂CO₃ is chosen for its high solubility in organic solvents and its ability to facilitate transmetalation without requiring bulk water, thereby mitigating protodeboronation.
Step 2: Solvent Addition and Degassing
Add 5.0 mL of anhydrous 1,4-dioxane.
Seal the tube and purge the reaction mixture with Argon for 5 minutes to prevent premature oxidation of the Pd(0) species.
Step 3: Reaction Execution
Heat the reaction mixture in a pre-heated oil bath at 110 °C. The high temperature is required to overcome the activation energy barrier imposed by the C4-methyl steric hindrance.
Step 4: Self-Validation Checkpoint (t = 2 hours)
Withdraw a 50 µL aliquot under Argon, dilute with LC-MS grade acetonitrile, and analyze.
Diagnostic Logic:
Scenario A (Success): Disappearance of the 3-bromo-4,5-dimethylisoxazole peak and emergence of the product mass. Proceed to Step 5.
Scenario B (Protodeboronation): 3-bromo-4,5-dimethylisoxazole remains, but the boronic acid is entirely consumed. Intervention: Cool the reaction, add an additional 0.5 equiv of boronic acid, and resume heating.
Scenario C (Catalyst Deactivation): Both starting materials remain intact. Intervention: Verify anaerobic integrity; the Pd(0) catalyst may have oxidized. Spike with an additional 1 mol% Pd₂(dba)₃.
Step 5: Workup and Isolation
After 6 hours, cool the mixture to room temperature. Filter through a short pad of Celite to remove palladium black and inorganic salts, eluting with ethyl acetate.
Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The3 utilizing dimethylisoxazole intermediates demonstrates that this optimized approach routinely achieves >85% isolated yields[3].
References
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt
Source: NIH PMC
URL:[Link]
Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction
Source: NIH PMC
URL:[Link]
Biphenylsulfonamide Endothelin Receptor Antagonists. 2. Discovery of 4'-Oxazolyl Biphenylsulfonamides as a New Class of Potent, Highly Selective ETA Antagonists
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
A Comparative Guide to the Reactivity of 3,5-Dimethylisoxazole and 4,5-Dimethylisoxazole
Isoxazoles are privileged five-membered heterocyclic scaffolds containing adjacent oxygen and nitrogen atoms. They serve as critical building blocks in medicinal chemistry, agrochemical development, and materials science...
Author: BenchChem Technical Support Team. Date: April 2026
Isoxazoles are privileged five-membered heterocyclic scaffolds containing adjacent oxygen and nitrogen atoms. They serve as critical building blocks in medicinal chemistry, agrochemical development, and materials science. The specific substitution pattern on the isoxazole ring profoundly dictates its electronic distribution and, consequently, its chemical behavior.
As an application scientist designing synthetic routes, selecting between 3,5-dimethylisoxazole (3,5-DMI) and 4,5-dimethylisoxazole (4,5-DMI) requires a precise understanding of their divergent reactivity. This guide provides an objective, data-supported comparison of these two isomers, focusing on their mechanistic pathways, structural vulnerabilities, and practical laboratory applications.
Structural and Electronic Basis of Reactivity
The reactivity of the isoxazole core is governed by the interplay between the strong electron-withdrawing inductive effect of the N–O heteroatoms and the electron-donating resonance of the ring system.
C4 Position (The Nucleophilic Center): In the isoxazole ring, the C4 carbon is the most electron-rich position. It is the preferred site for Electrophilic Aromatic Substitution (EAS).
C5-Methyl Group (The Acidic Center): The inductive pull of the adjacent ring oxygen significantly increases the kinetic acidity of the protons on the C5-methyl group. This makes it highly susceptible to lateral metalation (deprotonation) by strong bases.
C3-Methyl Group: While weakly acidic, the C3-methyl group is significantly less reactive than the C5-methyl group and typically requires forcing conditions or a blocked C5 position for functionalization.
Reactivity Comparison: 3,5-DMI vs. 4,5-DMI
Lateral Metalation (Lithiation)
Both isomers exhibit strong regioselectivity for lateral lithiation at the C5-methyl group due to the aforementioned inductive effects.
3,5-DMI: Treatment with n-butyllithium (n-BuLi) or sodium amide (NaNH
2
) at low temperatures results in regiospecific lateral lithiation at the C5-methyl group. The resulting 5-lithiomethyl derivative is a powerful nucleophile that can be trapped with electrophiles (aldehydes, ketones, carbon dioxide) to yield chain-elongated products .
4,5-DMI: Similarly, the C5-methyl group remains the primary site for deprotonation. However, the adjacent C4-methyl group provides slight steric hindrance and electron donation, which can marginally reduce the kinetic acidity compared to 3,5-DMI, though the regioselectivity remains parallel.
Electrophilic Aromatic Substitution (EAS)
The defining difference between the two isomers lies in their response to electrophiles.
3,5-DMI: With an unsubstituted C4 position, 3,5-DMI readily undergoes halogenation (e.g., bromination, iodination), nitration, and sulfonation. It is an excellent starting material for synthesizing highly substituted 4-functionalized isoxazoles.
4,5-DMI: The C4 position is blocked by a methyl group. The remaining unsubstituted C3 position is highly electron-deficient due to its proximity to the electronegative nitrogen and oxygen atoms. Consequently, 4,5-DMI is virtually inert to standard EAS conditions, making it an ideal stable scaffold when electrophilic conditions must be applied elsewhere in a complex molecule.
Photochemical Cycloadditions
Under UV irradiation in the presence of carbonyl compounds (such as benzophenone), both 3,5-DMI and 4,5-DMI participate in the Paternò-Büchi reaction. The isoxazole ring acts as the alkene component in this[2+2] photocycloaddition, yielding complex oxetane derivatives with high diastereoselectivity .
Reductive Ring Opening
The N–O bond is the weakest link in the isoxazole architecture.
3,5-DMI: Reductive cleavage using molybdenum hexacarbonyl [Mo(CO)
6
] and water unmasks the isoxazole into a
β
-diketone synthon. This is a highly reliable method for synthesizing complex 1,3-dicarbonyls, such as curcumin derivatives .
4,5-DMI: Undergoes similar reductive cleavage, but due to the C4-methyl group, it yields
α
-methyl-
β
-diketones.
Quantitative Data and Comparison Summary
Reactivity Parameter
3,5-Dimethylisoxazole (3,5-DMI)
4,5-Dimethylisoxazole (4,5-DMI)
Mechanistic Rationale
Lateral Lithiation Site
C5-Methyl (Regiospecific)
C5-Methyl (Regiospecific)
Inductive effect of ring oxygen makes C5-CH
3
protons most acidic.
EAS Susceptibility
High (Facile at C4 position)
Very Low (C4 is blocked)
C4 is the most electron-rich site; C3 is highly electron-deficient.
Paternò-Büchi Reaction
Forms Oxetanes
Forms Oxetanes
[2+2] Photocycloaddition with excited carbonyls.
Reductive Ring Opening
Yields
β
-diketones
Yields
α
-methyl-
β
-diketones
Cleavage of the labile N-O bond via Mo(CO)
6
or hydrogenation.
C3-Methyl Metalation
Possible (requires s-BuLi)
N/A (C3 is unsubstituted)
C3-CH
3
is less acidic than C5-CH
3
.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed with built-in causality explanations and self-validation checkpoints.
Protocol 1: Regiospecific C5-Lateral Lithiation of 3,5-Dimethylisoxazole
This procedure selectively functionalizes the C5-methyl group while preserving the sensitive N-O bond.
Preparation: Flame-dry a Schlenk flask under argon. Add 3,5-dimethylisoxazole (1.0 equiv) and anhydrous THF (0.5 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Causality: Low temperature traps the kinetic enolate equivalent and prevents N-O bond cleavage, which is a common degradation pathway for isoxazoles at elevated temperatures in the presence of strong bases.
Metalation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 15 minutes. Stir for 1 hour at -78 °C.
Self-Validation: The solution typically turns pale yellow, indicating the formation of the 5-lithiomethyl anion. Quenching a small aliquot with D
2
O and analyzing via
1
H-NMR will show the disappearance of the C5-methyl singlet (~2.3 ppm), confirming successful and regioselective metalation .
Electrophilic Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.1 equiv) neat or as a THF solution. Stir for 2 hours at -78 °C, then allow warming to room temperature.
Workup: Quench with saturated aqueous NH
4
Cl. Extract with ethyl acetate, dry over Na
2
SO
4
, and concentrate in vacuo.
Protocol 2: Electrophilic Bromination of 3,5-Dimethylisoxazole
This procedure exploits the high electron density at the C4 position.
Preparation: Dissolve 3,5-dimethylisoxazole (1.0 equiv) in glacial acetic acid (1.0 M) at room temperature.
Bromination: Add a solution of bromine (Br
2
, 1.05 equiv) in acetic acid dropwise.
Causality: Acetic acid acts as a polar protic solvent that stabilizes the Wheland intermediate during electrophilic attack, accelerating the reaction without the need for Lewis acid catalysis.
Monitoring: Stir at room temperature for 2 hours.
Self-Validation: The disappearance of the red bromine color provides a visual cue for the consumption of the electrophile. TLC monitoring (Hexanes/EtOAc) will show a new, less polar spot corresponding to the C4-brominated product.
Workup: Pour the mixture into ice water containing sodium thiosulfate (to quench unreacted Br
2
). Extract with dichloromethane, wash with saturated NaHCO
3
, dry, and concentrate to yield 4-bromo-3,5-dimethylisoxazole.
Mechanistic Visualizations
Divergent reactivity pathways of 3,5-dimethylisoxazole highlighting metalation, EAS, and cleavage.
Mechanistic logic dictating the regiospecific C5-lateral lithiation of methyl-substituted isoxazoles.
References
Micetich, R. G. "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles." Canadian Journal of Chemistry, 1970. [Link] [1]
D'Auria, M. "Oxetane Synthesis through the Paternò-Büchi Reaction." National Institutes of Health (PMC), 2014.[Link] [3]
Thongaram, P., et al. "Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl: A novel route to symmetrical and unsymmetrical curcumin derivatives." Oriental Journal of Chemistry, 2013.[Link] [2]
Kashima, C., et al. "Reaction of 3,5-Dimethylisoxazole with Carbonyl Compounds." Bulletin of the Chemical Society of Japan, 1973.[Link] [4]
Comparative
Mass Spectrometry Validation of 4,5-Dimethylisoxazole Synthesized Products: A Comparative Analytical Guide
The 4,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for endothelin receptor antagonists (e.g., Sparsentan)[1][2] and various antimicrobial sulfonamide...
Author: BenchChem Technical Support Team. Date: April 2026
The 4,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for endothelin receptor antagonists (e.g., Sparsentan)[1][2] and various antimicrobial sulfonamides. As a Senior Application Scientist, I frequently encounter the analytical hurdles inherent to this heterocycle. The weak N-O bond and the specific basicity of the isoxazole nitrogen necessitate highly optimized mass spectrometry (MS) workflows to ensure accurate structural elucidation and purity assessment[3][4].
This guide objectively compares LC-MS/MS, LC-HRMS, and GC-MS platforms, providing field-proven, self-validating protocols for the robust characterization of 4,5-dimethylisoxazole derivatives.
Mechanistic Insights: Fragmentation Dynamics of the Isoxazole Ring
Understanding the gas-phase behavior of the 4,5-dimethylisoxazole ring is the foundation of any MS validation strategy. Under collision-induced dissociation (CID), the defining fragmentation event is the cleavage of the highly labile N-O bond[3].
For complex synthesized conjugates—such as 2-bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide—the precursor ion typically presents as an [M+H]+ adduct at m/z 375.04[5]. Upon activation, two primary diagnostic pathways emerge:
Isoxazole Core Isolation: Formation of the isoxazole-methyl cation (m/z 108)[5].
Side-Chain Cleavage: Heterolytic S-N cleavage yielding a fragment at m/z 156[5].
Advanced MSn studies further reveal that under higher collision energies, the isoxazole ring frequently undergoes a radical loss of a methyl group (
Δ
m = 15 Da)[6].
Fig 1. CID fragmentation pathways of 4,5-dimethylisoxazole sulfonamide conjugates.
Comparative Analysis of MS Platforms
When validating synthesized products, the choice of analytical platform dictates the quality of the data. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is standard, it lacks the specificity required for trace-level process impurities[4].
Severe peak tailing due to active sites; thermal degradation[3].
Scientific Verdict: GC-MS is generally suboptimal for intact 4,5-dimethylisoxazole conjugates. Polar isoxazole derivatives interact with active sites in the GC inlet and column, leading to severe peak tailing[3]. LC-MS/MS remains the gold standard for quantitative validation, while LC-HRMS is strictly required for confirming the sum formulas of novel synthesis products[4][8].
To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. Every step incorporates a mechanistic rationale to prevent false positives, matrix suppression, and instrument drift.
Fig 2. Analytical workflow for the MS validation of 4,5-dimethylisoxazole synthesized products.
Step 1: Sample Preparation & Extraction
Protocol: Accurately weigh 1 mg of the synthesized product and dissolve in 1 mL of 50:50 Acetonitrile:Water to yield a 1 mg/mL stock solution. Dilute to a final concentration of 10 µg/mL for purity analysis[4]. For biological matrices (e.g., plasma), utilize a simple protein precipitation method with methanol[7].
Causality: The 50:50 organic-aqueous ratio prevents the precipitation of hydrophobic biphenyl conjugates[1] while maintaining injection compatibility with the initial highly aqueous LC mobile phase. Injecting high-organic samples into an aqueous gradient causes solvent-mismatch peak distortion.
Step 2: Chromatographic Separation
Protocol: Utilize a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)[4][7]. Run a gradient elution at 0.4 - 0.6 mL/min using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol)[7].
Causality: Formic acid is critical here. It acts as an abundant proton source to facilitate ESI+ ionization, but more importantly, it suppresses the ionization of residual silanols on the silica stationary phase. This mitigates secondary electrostatic interactions that cause the peak tailing commonly associated with basic isoxazole nitrogens.
Step 3: Mass Spectrometric Detection (MRM)
Protocol: Operate the mass spectrometer in ESI positive mode. Establish a Multiple Reaction Monitoring (MRM) method utilizing the transitions outlined in the table below.
Causality (Self-Validation): Monitoring the m/z 108 fragment ensures absolute specificity for the 4,5-dimethylisoxazole core, while the secondary transition (e.g., m/z 156) validates the intactness of the conjugated side chain[5]. A solvent blank injection must immediately follow the highest calibration standard to validate the absence of system carryover.
Table 2: Optimized MRM Parameters for 4,5-Dimethylisoxazole Derivatives
Validating 4,5-dimethylisoxazole synthesized products requires a nuanced understanding of heterocyclic gas-phase chemistry. While GC-MS is hindered by active site interactions[3], LC-MS/MS and LC-HRMS provide the sensitivity and structural resolution necessary for modern drug development[4][8]. By aligning sample preparation thermodynamics with optimized ESI-MRM transitions, researchers can establish robust, self-validating analytical workflows that guarantee product integrity.
References
[8] High-Resolution Direct Infusion-Based Mass Spectrometry in Combination with Whole 13C Metabolome Isotope Labeling Allows Unambiguous Assignment of Chemical Sum Formulas | Analytical Chemistry - ACS Publications. Available at: [Link]
[7] Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - ResearchGate. Available at: [Link]
[6] LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated Method - AKJournals. Available at: [Link]
[1] Dual Angiotensin II and Endothelin A Receptor Antagonists: Synthesis of 2'-Substituted N-3-Isoxazolyl Biphenylsulfonamides with Improved Potency and Pharmacokinetics | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
[2] Chinese Journal of Pharmaceuticals - 中国医药工业杂志. Available at: [Link]
Comparative analysis of 4,5-dimethylisoxazole ring stability vs other azoles
An In-Depth Comparative Analysis of 4,5-Dimethylisoxazole Ring Stability Versus Other Azoles A Guide for Researchers and Drug Development Professionals Introduction: The Azole Scaffold in Modern Chemistry Five-membered h...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Analysis of 4,5-Dimethylisoxazole Ring Stability Versus Other Azoles
A Guide for Researchers and Drug Development Professionals
Introduction: The Azole Scaffold in Modern Chemistry
Five-membered heterocyclic rings, or azoles, are foundational scaffolds in medicinal chemistry and organic synthesis.[1][2] Their unique electronic properties and versatile reactivity make them "privileged scaffolds" in drug discovery, appearing in numerous pharmaceuticals, from the antibacterial Sulfamethoxazole to the COX-2 inhibitor Valdecoxib.[1][3][4][5] The stability of this core ring is a critical parameter that dictates a molecule's shelf-life, metabolic fate, and potential degradation pathways.
This guide provides a comparative analysis of the stability of the 4,5-dimethylisoxazole ring against other common azoles such as pyrazole, imidazole, oxazole, and thiazole. We will delve into the structural and electronic factors governing their stability under various conditions, supported by experimental data and detailed protocols.
Pillar 1: The Fundamentals of Azole Ring Stability
The stability of an azole ring is not an absolute measure but is highly dependent on its chemical environment. Key factors include aromaticity, the nature of the heteroatoms, and the influence of substituents.
Aromaticity and Electronic Structure : All azoles are considered aromatic, a property that confers a degree of stability.[1][6] However, the distribution of electrons and the electronegativity of the heteroatoms create significant differences. For instance, the imidazole ring is significantly more thermodynamically stable than its isomer, pyrazole.[7] This is not due to higher aromaticity but to a more favorable electrostatic distribution resulting from the 1,3-arrangement of its nitrogen atoms, compared to the potentially repulsive 1,2-arrangement in pyrazole.[7]
The N-O Bond: The Achilles' Heel of Isoxazoles : The defining feature of the isoxazole ring is the relatively weak nitrogen-oxygen (N-O) bond.[8][9][10][11] This bond is inherently more labile than the N-N bond of pyrazole or the N-C and S-C bonds of imidazole and thiazole. This weakness makes the isoxazole ring susceptible to cleavage under specific conditions, particularly reductive, basic, or photochemical stress.[1][11] This can be a liability for drug stability but also a powerful tool in synthetic chemistry, where the isoxazole ring can be used as a "masked" form of other functional groups like β-amino enones.[1][6]
The Role of Substituents : Substituents play a crucial role in modulating ring stability. Generally, substituted azoles are more stable than their parent compounds. For isoxazoles, 3,5-disubstituted derivatives are noted to be quite stable against oxidizing agents, acids, and bases compared to other substitution patterns.[6] The methyl groups in 4,5-dimethylisoxazole contribute to this enhanced stability through electronic and steric effects.
Pillar 2: Comparative Stability Analysis
Here, we compare the stability of 4,5-dimethylisoxazole with other key azoles under various stress conditions.
Chemical Stability: pH and Redox Effects
Acidic Conditions:
Most azole rings, including substituted isoxazoles, exhibit fair to good stability in acidic conditions.[6] For example, the anti-inflammatory drug leflunomide, which features a 3-unsubstituted isoxazole ring, is resistant to ring-opening at pH 4.0.[12] Similarly, a study on a naphthoquinone-isoxazole derivative showed that degradation required specific acid catalysis at a pH below 3.5.[13] Pyrazoles and imidazoles are also generally stable in acidic media, although their basic nitrogen atoms will be protonated.
Basic Conditions:
This is where the most significant difference emerges. The N-O bond of the isoxazole ring is particularly susceptible to base-catalyzed cleavage.[11][12] In the case of leflunomide, the isoxazole ring readily opens at basic pH (pH 10.0), with a half-life of just 6.0 hours at 25°C, a process that accelerates significantly at 37°C.[12] In contrast, imidazoles and pyrazoles are substantially more stable under basic conditions due to the lack of a similarly weak bond. Thiazoles also exhibit high stability in basic media.
Reductive Conditions:
The isoxazole ring is uniquely sensitive to reductive cleavage. Catalytic hydrogenation is a classic method used to cleave the N-O bond, which efficiently converts isoxazoles into β-amino enones.[1][6] This reactivity is a key synthetic application of the isoxazole scaffold. Other azoles like pyrazole, imidazole, and thiazole are far more resistant to such reductive conditions, typically requiring much harsher methods to break the ring.
The comparative chemical stability is summarized in the table below.
While direct comparative data for 4,5-dimethylisoxazole is scarce, studies on related structures provide insight. The thermal decomposition of isoxazoline compounds (the saturated analog) occurs between 160–280°C, leading to ring cleavage.[14] The aromatic nature of isoxazole suggests a higher thermal stability. In general, the thermal stability of azoles follows the strength of the bonds within the ring. Therefore, one can predict the order of stability to be: Imidazole ≈ Thiazole > Pyrazole > Oxazole > Isoxazole . The weaker N-O and O-C bonds in isoxazoles and oxazoles make them more susceptible to thermal decomposition compared to the more robust C-S and N-N bonds in thiazoles and pyrazoles.
Photostability
The photochemistry of isoxazoles is complex and highly dependent on substituents and wavelength.[15][16] Isoxazoles can undergo photochemical isomerization to oxazoles, often via a 2H-azirine intermediate, or decompose entirely.[16][17] Unsubstituted isoxazole is reported to be photostable at wavelengths above 240 nm but decomposes to ketene and hydrogen cyanide upon irradiation at shorter wavelengths (e.g., 221 nm).[16] The substitution pattern dramatically alters the outcome, with some derivatives being photostable while others cleanly isomerize or decompose.[15] In contrast, azoles like imidazole and pyrazole are generally more photostable due to the absence of a readily cleavable bond like the N-O linkage.
Pillar 3: Experimental Design & Protocols
To provide a tangible framework for analysis, we describe a self-validating protocol for assessing stability in aqueous pH conditions, adapted from methodologies used to study pharmaceutical compounds.[12]
Protocol: pH-Dependent Stability Assessment of an Azole-Containing Compound
1. Objective: To determine the rate of degradation of an azole-containing compound (e.g., 4,5-dimethylisoxazole derivative) at various pH values and temperatures.
Internal Standard (a stable, structurally similar compound)
Shaking water bath or incubator
LC/MS-MS system
3. Procedure:
Stock Solution Preparation: Prepare a 1 mM stock solution of the test compound in methanol.
Reaction Setup: In separate vials, add a small aliquot of the stock solution to each of the pH 4.0, 7.4, and 10.0 buffers to achieve a final concentration of 2 µM. Prepare duplicates for each condition.
Incubation: Place the vials in a shaking water bath set to a controlled temperature (e.g., 25°C or 37°C).
Time-Point Sampling: At regular intervals (e.g., t=0, 1, 2, 4, 6, 8 hours), withdraw a 75 µL aliquot from each reaction vial.
Quenching: Immediately add the aliquot to a tube containing 200 µL of acetonitrile and the internal standard. This stops the reaction and precipitates buffer salts.
Sample Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant for the disappearance of the parent compound and the appearance of degradation products using a validated LC/MS-MS method.
Data Analysis: Plot the concentration of the parent compound versus time for each pH condition. Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.
4. Self-Validation & Causality:
Causality: The use of multiple pH points demonstrates the specific role of acid, neutral, or basic conditions in causing degradation. Comparing results at two different temperatures (e.g., 25°C and 37°C) establishes the temperature dependence of the degradation, which is characteristic of a chemical reaction.
Trustworthiness: The inclusion of an internal standard corrects for any variations in sample processing or instrument response, ensuring the reliability of the quantitative data. The time-course nature of the experiment allows for the determination of reaction kinetics, providing a more robust measure of stability than a single-point analysis.
Visualizations: Structures and Workflows
>];
}
>];
}
>];
}
>];
}
>];
}
}
end_dot
Figure 1: Structures of Azoles Compared in this Guide.
Conclusion
The stability of the 4,5-dimethylisoxazole ring is a nuanced topic. While its aromaticity and alkyl substituents provide a significant degree of stability, particularly in acidic and oxidative environments, its inherent N-O bond represents a point of vulnerability.[6] This makes it less stable than azoles like pyrazole and imidazole under basic, reductive, and certain photochemical conditions.
For drug development professionals, this dual nature is a critical consideration. The potential for degradation under physiological or storage conditions must be carefully evaluated. However, for synthetic chemists, this latent reactivity is a powerful asset, allowing the isoxazole ring to serve as a versatile and valuable intermediate for constructing complex molecules.[11] Understanding these comparative stabilities is therefore essential for the rational design and application of these vital heterocyclic scaffolds.
References
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Al-Mokyna, F. H., Al-Harbi, N. O., & Abdel-Aziz, A. A.-M. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1406. [Link]
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Reva, I., & Fausto, R. (2012). UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix. The Journal of Organic Chemistry, 77(18), 8043–8049. [Link]
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Differences between 4,5-dimethylisoxazole and isoxazole building blocks
Title: Comparative Guide: 4,5-Dimethylisoxazole vs. Isoxazole Building Blocks in Medicinal Chemistry Introduction The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileg...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Guide: 4,5-Dimethylisoxazole vs. Isoxazole Building Blocks in Medicinal Chemistry
Introduction
The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in drug discovery, frequently utilized to improve the physicochemical properties of drug candidates (1)[1]. However, the substitution pattern on the isoxazole ring drastically alters its behavior in biological systems. This guide objectively compares the unsubstituted isoxazole building block with its highly substituted counterpart, 4,5-dimethylisoxazole, providing researchers with experimental data, structural insights, and validated synthetic protocols to guide rational drug design.
Physicochemical and Structural Divergence
The addition of two methyl groups at the C4 and C5 positions of the isoxazole ring introduces profound steric and electronic changes:
Steric Hindrance: The C4 and C5 methyl groups create a sterically demanding environment. When incorporated into a larger drug molecule, this bulk restricts the rotational degrees of freedom of adjacent bonds, locking the molecule into specific bioactive conformations.
Electronic Effects: Methyl groups exert an electron-donating inductive effect (+I). This increases the overall electron density on the isoxazole ring, subtly elevating the basicity of the nitrogen atom and enhancing its strength as a hydrogen bond acceptor.
Lipophilicity: The incorporation of two hydrophobic methyl groups significantly increases the partition coefficient (LogP). While this enhances passive membrane permeability, it requires careful optimization to avoid excessive non-specific protein binding.
Table 1: Quantitative Comparison of 3-Amino Isoxazole Building Blocks
(Data synthesized from computational predictions and chemical databases (2))[2]
Property
Isoxazole-3-amine
3-Amino-4,5-dimethylisoxazole
Pharmacological Implication
Molecular Weight
84.08 g/mol
112.13 g/mol
Dimethylation adds mass, requiring adjustments to ligand efficiency (LE) metrics.
LogP (Predicted)
-0.4
0.8
Increased lipophilicity enhances membrane permeability but may increase off-target binding.
A critical differentiator between these two building blocks is their metabolic stability. Unsubstituted isoxazoles possess relatively reactive C-H bonds at the C4 and C5 positions. In vivo, these sites are highly susceptible to cytochrome P450 (CYP450) mediated oxidation, which frequently leads to hydroxylation, subsequent ring-opening, and rapid systemic clearance.
By utilizing 4,5-dimethylisoxazole, medicinal chemists effectively eliminate these metabolic soft spots. The methyl groups provide robust steric shielding and replace the labile C-H bonds with stable C-C bonds. A landmark demonstration of this causality occurred during the development of endothelin-A (ETA) receptor antagonists (e.g., BMS-193884). Researchers discovered that incorporating a heavily substituted isoxazole motif resulted in a remarkable improvement in both target potency and metabolic stability, ultimately yielding subnanomolar ETA-selective antagonists suitable for clinical studies (3)[3].
To objectively validate the metabolic advantages of 4,5-dimethylisoxazole over unsubstituted isoxazole, researchers employ in vitro microsomal assays coupled with LC-MS/MS. The logical flow of this validation system is mapped below.
Workflow for evaluating CYP450-mediated metabolic stability of isoxazole analogues.
Synthetic Reactivity and Self-Validating Protocols
The substitution pattern fundamentally dictates synthetic strategy. Unsubstituted isoxazoles readily undergo electrophilic aromatic substitution at the C4 position. In contrast, 4,5-dimethylisoxazole is fully substituted at the carbon atoms, meaning functionalization must occur at the C3 position.
A common challenge in synthesizing 3-amino-4,5-dimethylisoxazole is the formation of the undesired 5-amino-3,4-dimethylisoxazole isomer when using free hydroxylamine. To establish a self-validating, regiospecific system, the following protocol utilizes acetohydroxamic acid as an N-protected hydroxylamine equivalent, forcing the reaction down a single mechanistic pathway (4)[4].
Step-by-Step Methodology: Regiospecific Synthesis of 3-Amino-4,5-dimethylisoxazole
Starting Material Purification: Treat technical-grade 2-methyl-2-butenenitrile with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Causality: Technical-grade nitrile often contains impurities that disrupt cyclization. DBU acts as a strong, non-nucleophilic base to isomerize the mixture, providing a starting material of acceptable purity for the subsequent cascade.
Reagent Assembly: In a reaction vessel, combine the purified 2-methyl-2-butenenitrile with acetohydroxamic acid.
Causality: Acetohydroxamic acid is deliberately chosen over standard hydroxylamine because the acetyl group protects the nitrogen, preventing it from attacking the nitrile carbon prematurely, which would lead to the undesired 5-amino isomer.
Cyclization: Induce the reaction under basic conditions. The oxygen of the acetohydroxamic acid attacks the alkene/nitrile system, followed by intramolecular cyclization.
Deprotection and Isolation: The acetyl group is cleaved in situ during the basic workup, liberating the primary amine. The resulting product is isolated via extraction and crystallization, yielding pure 3-amino-4,5-dimethylisoxazole (approx. 62% overall yield) completely free of isomeric contamination (4)[4].
Mastering Safety: A Guide to Personal Protective Equipment for Handling 4,5-Dimethylisoxazole
For researchers and drug development professionals, the synthesis and handling of novel heterocyclic compounds are routine. Yet, familiarity must never breed complacency.
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the synthesis and handling of novel heterocyclic compounds are routine. Yet, familiarity must never breed complacency. 4,5-Dimethylisoxazole, a member of the isoxazole family, is a valuable building block in medicinal chemistry.[1] However, like many of its structural relatives, it possesses hazards that mandate a rigorous and well-understood safety protocol.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for the safe handling of 4,5-Dimethylisoxazole, grounded in a thorough hazard assessment. Our objective is to empower you with the knowledge to not only use Personal Protective Equipment (PPE) correctly but to understand the causality behind each choice, ensuring a self-validating system of safety in your laboratory.
Foundational Hazard Assessment: Understanding the Risk
While comprehensive toxicological data for 4,5-Dimethylisoxazole is not extensively published, a reliable hazard profile can be constructed by examining data from structurally analogous isoxazole derivatives and available Safety Data Sheets (SDS). The primary risks are associated with flammability and irritation.[2][3][4] All handling of this and similar chemicals should be preceded by a site-specific risk assessment performed by qualified personnel.[5][6]
Table 1: Hazard Profile Based on Structural Analogues
Hazard Class
Description
Potential Consequences
Primary Mitigation Strategy
Flammable Liquid
Based on related compounds like 3,5-Dimethylisoxazole, it is expected to be a flammable liquid and vapor.[2][3][7]
Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]
Engineering Controls (Fume Hood), Elimination of Ignition Sources, Proper Storage.
Skin Irritation
Analogous compounds are classified as causing skin irritation (Category 2).[4][8]
Direct contact can lead to redness, inflammation, and discomfort. Prolonged contact may cause more severe effects.
Personal Protective Equipment (Gloves, Lab Coat).
Serious Eye Irritation
Classified as causing serious eye irritation (Category 2).[4][8]
Splashes can cause significant pain, redness, and potential damage to the cornea.[8]
Personal Protective Equipment (Safety Goggles, Face Shield).
Inhalation of vapors can lead to coughing, sore throat, and irritation of the respiratory tract.[10]
Engineering Controls (Chemical Fume Hood).
| Acute Toxicity (Oral) | May be harmful if swallowed.[8][9] | Ingestion can lead to adverse systemic effects. | Administrative Controls (No eating/drinking in labs), Proper Handling Technique. |
The Core Directive: A Multi-Layered PPE & Operational Plan
A multi-layered approach to PPE is critical. The following recommendations are based on the hazards identified above and represent the minimum standard for handling 4,5-Dimethylisoxazole.
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place and verified.
Chemical Fume Hood: All dispensing, weighing, and handling of 4,5-Dimethylisoxazole must occur inside a certified chemical fume hood.[5] This is the primary method to control vapor exposure and mitigate inhalation risks.
Safety Infrastructure: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5][11]
Personal Protective Equipment: The Essential Barrier
PPE is the final barrier between the researcher and the chemical hazard.[12][13] It should be selected based on the specific tasks being performed.
Eye and Face Protection:
Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[7][8]
Causality: Goggles provide a seal around the eyes to protect against splashes and vapors, which are known to cause serious irritation.[4][8]
Best Practice: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[14][15]
Hand Protection:
Requirement: Wear powder-free nitrile gloves.[12][15] Inspect gloves for any signs of degradation or puncture before use.
Causality: Nitrile provides good resistance against a range of chemicals, including irritants like isoxazole derivatives. The absence of powder prevents the aerosolization and spread of contaminants.[12]
Best Practice: For prolonged operations, consider double-gloving. If direct contact occurs, remove the glove immediately, wash hands thoroughly, and don a new glove. Dispose of contaminated gloves as hazardous waste.[14]
Body Protection:
Requirement: A flame-resistant lab coat is required.[5] Ensure the coat is fully buttoned and the sleeves cover the wrists.
Causality: This protects against accidental splashes on the skin and clothing.[8] Given the flammability of the compound, a flame-resistant material offers an additional layer of safety.
Best Practice: For procedures with a high risk of splashing, a chemically resistant apron made of polyethylene-coated polypropylene or a similar laminate material should be worn over the lab coat.[15]
Respiratory Protection:
Requirement: Under normal operating conditions within a functional chemical fume hood, no respiratory protection is typically needed.[8]
Causality: The fume hood provides adequate ventilation to keep vapor concentrations below permissible exposure limits.
Best Practice: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][16] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[12]
Procedural Guidance: Workflow for Safe Handling
Adherence to a strict, repeatable workflow minimizes the risk of exposure and contamination.
Step-by-Step Handling Protocol
Preparation: Verify the fume hood is operational. Assemble all necessary chemicals, equipment, and a designated, labeled waste container within the hood.
PPE Donning: Don PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.[12]
Execution: Perform all manipulations with the chemical at least 6 inches inside the fume hood sash. Use non-sparking tools where appropriate.[7]
Post-Handling: Securely close the primary container. Decontaminate any surfaces within the fume hood that may have been exposed.
PPE Doffing: Remove PPE in a manner that avoids self-contamination. First, remove gloves. Then remove the face shield (if used) and lab coat. Finally, remove safety goggles.
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8][14]
Caption: Workflow for the safe handling of 4,5-Dimethylisoxazole.
Disposal and Emergency Plans
Disposal Plan:
All surplus 4,5-Dimethylisoxazole and any materials contaminated with it (e.g., absorbent pads, used gloves, empty containers) must be disposed of as hazardous chemical waste.[2][14]
Collect waste in a clearly labeled, sealed container that is compatible with the chemical.[14]
Follow all institutional, local, and national regulations for hazardous waste disposal. Engage a licensed professional waste disposal service.[14]
Emergency Plan (Spills):
Small Spill (inside fume hood): Use an inert absorbent material like vermiculite or sand to contain the liquid.[5] Scoop the material into a designated hazardous waste container and decontaminate the area.
Large Spill (outside fume hood): Evacuate the immediate area and alert colleagues and safety personnel.[5][16] Ensure the area is well-ventilated, if safe to do so. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
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